3,4,5-Trifluorobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trifluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNCQNKZIQTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938991 | |
| Record name | 3,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177787-26-7, 17787-26-7 | |
| Record name | 3,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-Trifluorobenzoylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Trifluorobenzoyl chloride, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in medicinal chemistry, particularly in the development of kinase inhibitors.
Core Chemical Properties and Physical Data
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,4,5-trifluorobenzoyl moiety into a variety of molecular scaffolds. Its trifluorinated phenyl ring imparts unique electronic properties, enhancing the reactivity of the acyl chloride and often conferring desirable pharmacokinetic characteristics to its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177787-26-7 | [1][2] |
| Molecular Formula | C₇H₂ClF₃O | [1][3] |
| Molecular Weight | 194.54 g/mol | [1][3] |
| Boiling Point | 173-174 °C (lit.) | [1][4] |
| Density | 1.4850 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.4900 (lit.) | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Reacts violently with water. Soluble in various aprotic organic solvents. |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved by the chlorination of 3,4,5-trifluorobenzoic acid. Several chlorinating agents can be employed, with thionyl chloride and oxalyl chloride being common choices. The following protocol is a representative method adapted from procedures for similar fluorinated benzoyl chlorides.[5]
Experimental Protocol: Synthesis from 3,4,5-Trifluorobenzoic Acid
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4,5-trifluorobenzoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF (e.g., a few drops).
-
Slowly add an excess of the chlorinating agent (e.g., 1.5-2.0 equivalents of thionyl chloride or 1.2 equivalents of oxalyl chloride) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and produce gaseous byproducts (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride).
-
After the initial effervescence subsides, gently heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess chlorinating agent and the solvent under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure to yield the final product.
Caption: Synthesis of this compound.
Reactivity and Key Experimental Protocols
This compound is a reactive acylating agent that readily participates in nucleophilic acyl substitution reactions. The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
Reaction with Amines (Amide Formation)
The reaction with primary or secondary amines yields the corresponding N-substituted-3,4,5-trifluorobenzamides. These amides are often of interest in medicinal chemistry.
Experimental Protocol: Synthesis of N-Aryl-3,4,5-trifluorobenzamide
Materials:
-
This compound
-
A substituted aniline
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Reaction with Alcohols (Ester Formation)
The reaction with alcohols produces the corresponding 3,4,5-trifluorobenzoate esters.
Experimental Protocol: Synthesis of Benzyl 3,4,5-trifluorobenzoate
Materials:
-
This compound
-
Benzyl alcohol
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
A non-nucleophilic base (e.g., pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with 1 M HCl.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Caption: Reactions of this compound.
Applications in Drug Development: Targeting Kinase Signaling Pathways
The 3,4,5-trifluorobenzoyl moiety is a valuable pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site and improve metabolic stability and cell permeability.
While a specific drug molecule containing the 3,4,5-trifluorobenzoyl group and its direct interaction with a signaling pathway is not extensively detailed in publicly available literature, its utility can be illustrated through its incorporation into inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6]
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as PI3K, AKT, and mTOR, are a major focus of cancer drug development. The 3,4,5-trifluorobenzoyl group can be incorporated into these inhibitors to enhance their binding affinity and pharmacokinetic properties.
References
- 1. This compound 97 177787-26-7 [sigmaaldrich.com]
- 2. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 177787-26-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3,4,5-Trifluorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for 3,4,5-Trifluorobenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and advanced materials. While specific detailed protocols with quantitative yields for this compound are not extensively reported in publicly available literature, its synthesis is analogous to that of the well-documented 2,3,4,5-Tetrafluorobenzoyl chloride. This guide presents detailed experimental methodologies for these analogous preparations, which can be adapted for the synthesis of the target compound. The primary route involves the conversion of the corresponding carboxylic acid, 3,4,5-Trifluorobenzoic acid, using common chlorinating agents.
Core Synthesis Methods
The conversion of 3,4,5-Trifluorobenzoic acid to this compound is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate or BTC).[1][2] The choice of reagent can significantly impact the yield, purity, and scalability of the synthesis.[1]
A general workflow for this synthesis is depicted below:
Comparative Analysis of Synthesis Methods (Analogous to 2,3,4,5-Tetrafluorobenzoyl Chloride Synthesis)
The selection of the chlorinating agent is a critical step that depends on the desired scale of the reaction, required purity of the product, and safety considerations. The following table summarizes quantitative data for the synthesis of the analogous 2,3,4,5-Tetrafluorobenzoyl chloride.[1][2][3]
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) |
| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95 | ~1.5 hours | ~96.2 |
| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temperature | Overnight | High (not specified) |
| Triphosgene | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 hours | ~95.1 |
Experimental Protocols (Analogous Methods)
The following are detailed experimental protocols for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride, which can be adapted for the preparation of this compound by adjusting the molar equivalents of the starting carboxylic acid.
Method 1: Synthesis using Thionyl Chloride
This method is highly effective for large-scale synthesis where a high yield is a primary objective.[1]
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, charge 3,4,5-Trifluorobenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Warm the reaction mixture to 90-95°C and maintain this temperature for approximately 90 minutes.[3]
-
After the reaction is complete, remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum distillation.[1]
-
The crude this compound can then be purified by vacuum distillation.[1]
Method 2: Synthesis using Oxalyl Chloride
For reactions requiring milder conditions to avoid potential side reactions, oxalyl chloride is a suitable alternative.[1]
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Dissolve 3,4,5-Trifluorobenzoic acid in dichloromethane.
-
Add 1.1 equivalents of oxalyl chloride to the solution.[3]
-
Add a catalytic amount of dry DMF (e.g., a few drops). A vigorous reaction is typically observed.[3]
-
Stir the mixture at room temperature overnight.[3]
-
Concentrate the reaction mixture to an oil.[1]
-
Add toluene to the oil and re-concentrate to afford this compound. The product is often used in the next step without further purification.[1]
Method 3: Synthesis using Triphosgene
Triphosgene offers a balance of high reactivity and improved safety compared to gaseous phosgene, making it an excellent choice for many laboratory settings.[1][2]
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Triphosgene (BTC)
-
1,2-Dichloroethane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 4-necked round-bottomed flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser, charge triphosgene (0.37 equivalents) and 1,2-dichloroethane.[2]
-
Heat the mixture slowly to 80°C (353 K).[2]
-
Prepare a solution of 3,4,5-Trifluorobenzoic acid (1 equivalent) and N,N-dimethylformamide (5 mol % of the acid) in 1,2-dichloroethane.[2]
-
Add the solution of the acid and catalyst dropwise to the heated triphosgene mixture over 1 hour at 80°C.[1]
-
Continue stirring the mixture for an additional 4 hours at the same temperature.[1]
-
Cool the reaction mixture to 0°C (273 K) and filter to remove any unreacted triphosgene. The product in the filtrate can be used for subsequent reactions or purified by distillation.[1]
Catalytic Role of DMF
In these reactions, N,N-dimethylformamide (DMF) often serves as a catalyst. It reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acid chloride.[2]
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Chlorinating agents such as thionyl chloride, oxalyl chloride, and triphosgene are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
The reactions often produce acidic gases (e.g., HCl, SO₂) which should be neutralized using a suitable trap.
References
An In-Depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzoyl chloride (CAS No: 177787-26-7), a crucial fluorinated building block in organic synthesis.[1] This document details its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores its significant applications in medicinal chemistry, drug development, and analytical sciences. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental methodologies and a summary of key quantitative data to facilitate its use in a laboratory setting.
Core Identifiers and Physicochemical Properties
This compound is a reactive acyl chloride featuring a trifluorinated phenyl ring. This substitution pattern imparts unique electronic properties, enhancing its utility as an intermediate in the synthesis of complex molecules.
Chemical Structure:
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₇H₂ClF₃O[2]
-
Canonical SMILES: C1=C(C=C(C(=C1F)F)F)C(=O)Cl[2]
The structure consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a benzoyl chloride functional group.
A summary of its key identifiers and physicochemical properties is presented in the tables below for easy reference.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| CAS Number | 177787-26-7[1][2] |
| Molecular Weight | 194.54 g/mol [1][2] |
| PubChem CID | 2777023[2] |
| MDL Number | MFCD00083526[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Liquid | |
| Boiling Point | 173-174 °C (lit.) | [1] |
| Density | 1.4850 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.4900 (lit.) | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3,4,5-Trifluorobenzoic acid. This precursor is a versatile fluorinated aromatic compound with a melting point of 97-99 °C.[3] Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate or BTC).[4][5]
The general workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is adapted from established methods for the synthesis of structurally similar fluorinated benzoyl chlorides.[4][6]
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-Trifluorobenzoic acid (1.0 eq).
-
Suspend the acid in an anhydrous solvent such as toluene or DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation.
Applications in Drug Development and Organic Synthesis
The trifluorinated phenyl motif is of significant interest in medicinal chemistry as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key intermediate for introducing this valuable moiety into a variety of molecular scaffolds.
Synthesis of Bioactive Molecules
This compound is utilized in the synthesis of potential therapeutic agents. For instance, it has been used as a reactant to synthesize 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide, a compound of interest in pharmaceutical research.[1] Its precursor, 3,4,5-Trifluorobenzoic acid, is also a building block for dibenzoate esters that are investigated as anticancer drug candidates.[7]
Derivatizing Agent in Analytical Chemistry
In drug metabolism and pharmacokinetic studies, sensitive analytical methods are paramount. This compound can be employed as a derivatizing agent to enhance the detectability of analytes with active hydrogen atoms, such as primary and secondary amines.[8] The resulting amide derivatives are more volatile and thermally stable, making them suitable for gas chromatography (GC) analysis. The high fluorine content also makes these derivatives highly responsive to electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS), allowing for ultra-trace quantification.[9]
The general workflow for the derivatization of amines is outlined below.
References
- 1. This compound 97 177787-26-7 [sigmaaldrich.com]
- 2. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3,4,5-Trifluorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3,4,5-Trifluorobenzoyl chloride (CAS No: 177787-26-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and known spectroscopic principles. It also includes characteristic Infrared (IR) absorption frequencies and generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~7.5 - 7.8 | Triplet (t) | ~2-3 Hz (⁴JH-F) | Aromatic H (2H) |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C=O (Carbonyl) |
| ~150 (ddd) | C-F (para) |
| ~145 (ddd) | C-F (meta) |
| ~130 (t) | C-COCl |
| ~115 (t) | C-H |
Predicted in CDCl₃ at 100 MHz. Multiplicities arise from C-F coupling.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -130 to -140 | Doublet of triplets (dt) or Triplet (t) | F at C4 (para) |
| ~ -150 to -160 | Doublet of doublets (dd) or Doublet (d) | F at C3 and C5 (meta) |
Predicted relative to CFCl₃ at 376 MHz.
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 194/196 | [M]⁺˙ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 159 | [M - Cl]⁺ |
| 131 | [M - Cl - CO]⁺ |
Based on Electron Ionization (EI) fragmentation.
Table 5: Expected Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1750 | Strong | C=O stretch (acid chloride) |
| ~1620 - 1580 | Medium | C=C aromatic ring stretch |
| ~1500 - 1400 | Medium-Strong | C=C aromatic ring stretch |
| ~1350 - 1250 | Strong | C-F stretch |
| ~900 - 850 | Strong | C-H out-of-plane bend |
| ~750 - 700 | Medium | C-Cl stretch |
Expected as a thin film or KBr pellet.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
2.1.2. Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.
-
For ¹³C NMR , acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
-
For ¹⁹F NMR , use a fluorine-observe probe or tune the broadband probe to the ¹⁹F frequency. A reference standard like CFCl₃ is used (either internally or externally).
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
2.2.2. Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
2.3.1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
2.3.2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
An In-depth Technical Guide on the Reactivity of 3,4,5-Trifluorobenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trifluorobenzoyl chloride is a valuable reagent in organic synthesis, prized for its heightened reactivity in nucleophilic acyl substitution reactions. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent for a variety of nucleophiles, including amines, alcohols, and thiols. This guide provides a comprehensive overview of the reactivity of this compound, presenting available quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows to aid researchers in its effective application.
Core Concepts: Reactivity of this compound
The reactivity of this compound is primarily governed by the principles of nucleophilic acyl substitution. The electron-withdrawing nature of the three fluorine atoms exerts a strong inductive effect on the benzoyl ring, which in turn polarizes the carbonyl group. This polarization results in a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the acylated product. The facility of this reaction makes this compound a versatile reagent for the synthesis of a wide range of amides, esters, and thioesters, often under mild conditions and with high yields.
reagents [label="this compound + Nucleophile (Nu-H)", fillcolor="#F1F3F4"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; products [label="Acylated Product + HCl", fillcolor="#F1F3F4"];
reagents -> intermediate [label="Nucleophilic Attack", color="#4285F4"]; intermediate -> products [label="Elimination of Cl-", color="#EA4335"]; }
Caption: General mechanism of nucleophilic acyl substitution.Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of N-substituted-3,4,5-trifluorobenzamides. These reactions are typically rapid and high-yielding. A base, such as triethylamine or pyridine, is commonly employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Quantitative Data
While specific quantitative data for a wide range of amine reactions with this compound is not extensively documented in publicly available literature, high conversions are generally expected. For the closely related 4-fluorobenzoyl chloride, reactions with various aniline derivatives proceed to 100% conversion in as little as 5 minutes at 100°C without a catalyst, yielding the corresponding amides in high purity.[1][2] It is reasonable to anticipate similar or even enhanced reactivity with this compound due to the increased electron-withdrawing effect of the additional fluorine atoms.
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline Derivatives | N-Aryl-3,4,5-trifluorobenzamides | Solvent-free, 100°C, 5 min (by analogy) | >90 (expected) | [1][2] |
| Primary/Secondary Alkylamines | N-Alkyl-3,4,5-trifluorobenzamides | Aprotic solvent, 0°C to RT, with base | High (expected) | General Protocol |
Experimental Protocol: Synthesis of N-Phenyl-3,4,5-trifluorobenzamide
Materials:
-
This compound
-
Aniline
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
start [label="Dissolve Aniline and Triethylamine in DCM at 0°C", fillcolor="#F1F3F4"]; add_reagent [label="Add this compound", fillcolor="#FBBC05"]; react [label="Stir at Room Temperature (1-2h)", fillcolor="#F1F3F4"]; workup [label="Aqueous Workup (HCl, NaHCO3, Brine)", fillcolor="#F1F3F4"]; isolate [label="Dry and Concentrate", fillcolor="#F1F3F4"]; purify [label="Purify (Recrystallization/Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_reagent; add_reagent -> react; react -> workup; workup -> isolate; isolate -> purify; }
Caption: Experimental workflow for amide synthesis.Reactions with Alcohol Nucleophiles
Esterification of alcohols with this compound provides a direct route to 3,4,5-trifluorobenzoate esters. These reactions are typically catalyzed by a non-nucleophilic base, such as pyridine or triethylamine, which also serves to scavenge the HCl byproduct.
Quantitative Data
Specific yield data for the esterification of various alcohols with this compound is sparse in the literature. However, for the analogous 2,3,4,5-tetrafluorobenzoyl chloride, esterification with ethanol proceeds efficiently in the presence of a base.[3] High yields are generally anticipated for these reactions.
| Nucleophile (Alcohol) | Product | Catalyst/Base | Yield (%) | Reference |
| Primary Alcohols (e.g., Ethanol) | Ethyl 3,4,5-trifluorobenzoate | Pyridine | High (expected) | [3] |
| Secondary Alcohols | Isopropyl 3,4,5-trifluorobenzoate | DMAP/Triethylamine | Good to High (expected) | General Protocol |
| Phenols | Phenyl 3,4,5-trifluorobenzoate | Pyridine | Good to High (expected) | General Protocol |
Experimental Protocol: Synthesis of Ethyl 3,4,5-trifluorobenzoate
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Pyridine
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the stirred solution.
-
Slowly add this compound (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by distillation or column chromatography.
reactants [label="Alcohol (R-OH) +\nthis compound", fillcolor="#F1F3F4"]; activated_complex [label="Activated Complex\n(Acyl-pyridinium salt)", shape=ellipse, fillcolor="#FBBC05"]; product [label="3,4,5-Trifluorobenzoate Ester\n(R-O-CO-ArF3)", fillcolor="#F1F3F4"];
reactants -> activated_complex [label="+ Pyridine", color="#4285F4"]; activated_complex -> product [label="- Pyridinium HCl", color="#EA4335"]; }
Caption: Base-catalyzed esterification pathway.Reactions with Thiol Nucleophiles
The reaction of this compound with thiols readily forms the corresponding thioesters. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Quantitative Data
| Nucleophile (Thiol) | Product | Base | Yield (%) | Reference |
| Alkanethiols (e.g., Ethanethiol) | S-Ethyl 3,4,5-trifluorobenzothioate | Triethylamine | High (expected) | General Protocol |
| Thiophenols | S-Phenyl 3,4,5-trifluorobenzothioate | Potassium Carbonate | High (expected) | General Protocol |
Experimental Protocol: Synthesis of S-Phenyl 3,4,5-trifluorobenzothioate
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add a solution of this compound (1.1 eq) in anhydrous acetone dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude thioester.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a highly reactive and versatile acylating agent. The electron-withdrawing fluorine atoms significantly activate the carbonyl group towards nucleophilic attack, enabling the efficient synthesis of a diverse range of amides, esters, and thioesters. While specific quantitative data for many reactions involving this particular reagent are not extensively reported, the general principles of nucleophilic acyl substitution and the high reactivity observed for analogous polyfluorinated benzoyl chlorides suggest that it is a reliable and effective reagent for these transformations. The experimental protocols provided herein, based on established methodologies for similar compounds, offer a solid foundation for researchers to develop specific synthetic procedures to meet their needs.
References
3,4,5-Trifluorobenzoyl Chloride: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of 3,4,5-trifluorobenzoyl chloride, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this reactive compound is critical for ensuring the quality, safety, and efficacy of resulting active pharmaceutical ingredients (APIs). This document outlines the primary degradation routes, provides detailed experimental protocols for stability assessment, and presents data in a clear, comparative format.
Core Stability Profile
This compound is a reactive acyl chloride susceptible to degradation under various conditions. The primary degradation pathway is hydrolysis, leading to the formation of 3,4,5-trifluorobenzoic acid. Other potential degradation routes include thermolysis and photolysis. Due to its reactivity, proper handling and storage under anhydrous conditions are paramount to maintain its purity and reactivity for synthetic applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₂ClF₃O | [1] |
| Molecular Weight | 194.54 g/mol | [1] |
| Boiling Point | 173-174 °C | Sigma-Aldrich |
| Density | 1.485 g/mL at 25 °C | Sigma-Aldrich |
Degradation Pathways
The principal degradation pathways for this compound are hydrolysis, thermolysis, and photolysis. Each of these pathways leads to distinct degradation products.
Hydrolysis
Hydrolysis is the most significant degradation pathway for this compound. In the presence of water, it readily hydrolyzes to form 3,4,5-trifluorobenzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Thermolysis
Exposure to elevated temperatures can induce the thermal decomposition of this compound. While specific studies on this compound are limited, the thermolysis of benzoyl chlorides, in general, can lead to the formation of phosgene and hydrogen chloride, both of which are toxic. The fluorinated aromatic ring may also undergo decomposition at higher temperatures.
Photolysis
Aromatic acyl chlorides can be susceptible to photodegradation. Exposure to light, particularly UV radiation, may lead to the cleavage of the carbon-chlorine bond or other transformations of the aromatic ring. The presence of fluorine atoms on the benzene ring can influence the photostability of the molecule.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide a template for the types of data that should be generated during forced degradation studies. The values for related benzoyl chloride derivatives are included for comparative purposes where available.
Hydrolysis Rate Constants
| Compound | Solvent System | Temperature (°C) | Rate Constant (k) | Reference |
| Benzoyl chloride | 95% Ethanol | 25 | 0.0852 min⁻¹ | [2] |
| m-Methoxybenzoyl chloride | n-Propanol | 25 | 0.0340 min⁻¹ | [2] |
| p-Bromobenzoyl chloride | n-Propanol | 25 | 0.0590 min⁻¹ | [2] |
| This compound | Aqueous Acetonitrile | 25 | Data to be determined | |
| This compound | pH 4 Buffer | 25 | Data to be determined | |
| This compound | pH 7 Buffer | 25 | Data to be determined | |
| This compound | pH 9 Buffer | 25 | Data to be determined |
Thermal Degradation Profile
| Compound | Method | Onset of Decomposition (°C) | Major Decomposition Products |
| Benzoyl chloride | TGA | >150 | HCl, Phosgene |
| This compound | TGA | Data to be determined | Data to be determined |
| This compound | Headspace GC-MS | Data to be determined | Data to be determined |
Photostability Data
| Compound | Light Source | Wavelength | Quantum Yield (Φ) | Major Photodegradants |
| Chlorinated Aromatic Dyes | UV Lamp | 253.7 nm | Varies with conditions | Reductive dechlorination products |
| This compound | Xenon Lamp (ICH Q1B) | 300-800 nm | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
General Experimental Workflow
Hydrolytic Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile.
-
Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) stress solutions.
-
-
Stress Protocol:
-
For each condition, add a known volume of the stock solution to the stress solution in a sealed vial.
-
Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction by neutralizing the solution (if acidic or basic) and diluting with mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.
-
Monitor the disappearance of the parent peak and the appearance of degradation products. The primary expected degradation product is 3,4,5-trifluorobenzoic acid.
-
Oxidative Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described above.
-
Prepare an oxidative stress solution (e.g., 3% H₂O₂ in water).
-
-
Stress Protocol:
-
Add a known volume of the stock solution to the oxidative stress solution in a sealed vial, protected from light.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
Withdraw aliquots at specified time points and quench any residual peroxide if necessary (e.g., with sodium bisulfite).
-
Analyze the samples by HPLC as described for the hydrolytic study.
-
Thermal Degradation Study (Solid State)
-
Sample Preparation:
-
Place a known amount of solid this compound in a sealed, dry glass vial under an inert atmosphere (e.g., nitrogen or argon).
-
-
Stress Protocol:
-
Expose the sample to a controlled high temperature (e.g., 80 °C) in a stability chamber or oven for a defined period (e.g., 7 days).
-
-
Sample Analysis:
-
At the end of the study, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed solid in a suitable anhydrous solvent (e.g., acetonitrile).
-
Analyze the solution by HPLC to determine the purity and identify any degradation products.
-
Thermogravimetric Analysis (TGA) can also be employed to determine the onset of thermal decomposition.
-
Photolytic Degradation Study
-
Sample Preparation:
-
Prepare a solution of this compound in a photochemically transparent solvent (e.g., acetonitrile or water) in a quartz vial.
-
Prepare a dark control sample wrapped in aluminum foil.
-
-
Stress Protocol:
-
Expose the sample to a light source as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-UV lamps) for a defined duration.
-
Maintain the temperature at a controlled level.
-
-
Sample Analysis:
-
Analyze the exposed and dark control samples at appropriate time intervals by HPLC.
-
Calculate the extent of photodegradation by comparing the results from the light-exposed and dark control samples.
-
Analytical Method for Stability Testing
A stability-indicating HPLC method is crucial for accurately quantifying the degradation of this compound and separating it from its degradation products.
-
Instrumentation: HPLC with UV or Diode Array Detector (DAD) and Mass Spectrometric (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and/or MS for peak identification.
Note on Derivatization: Due to the high reactivity of acyl chlorides, direct analysis in protic solvents can be challenging. An alternative approach involves derivatization of the acyl chloride with a suitable nucleophile (e.g., an amine or hydrazine derivative) prior to HPLC analysis. This can improve the stability of the analyte and enhance its chromatographic properties and detectability.[3]
Conclusion
The stability of this compound is a critical parameter that must be thoroughly understood and controlled in the context of drug development. The primary degradation pathway is hydrolysis, with thermolysis and photolysis also being potential routes of decomposition. This guide provides a framework for assessing the stability of this important chemical intermediate through forced degradation studies and appropriate analytical methodology. The generation of specific quantitative data for this compound using the outlined protocols will enable the development of robust manufacturing processes, appropriate storage conditions, and ultimately, safe and effective pharmaceutical products.
References
Navigating the Solubility of 3,4,5-Trifluorobenzoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trifluorobenzoyl chloride in common organic solvents. As a highly reactive acyl chloride, understanding its solubility is critical for its effective use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. This document outlines its qualitative solubility profile, presents a detailed experimental protocol for quantitative solubility determination, and illustrates a logical workflow for assessing its solubility.
Core Concepts: Reactivity and Solubility
This compound is a reactive compound containing a carbonyl group bonded to a chlorine atom. This functional group makes it an excellent electrophile, prone to nucleophilic acyl substitution.[1][2][3] Its high reactivity is a crucial factor when considering its solubility. Acyl chlorides as a class react vigorously, often exothermically, with protic solvents such as water, alcohols, and amines.[4][5] This reactivity leads to the formation of the corresponding carboxylic acids, esters, or amides, rather than simple dissolution.[4] Consequently, true solubility can only be meaningfully determined in aprotic, inert organic solvents.[4]
Due to its reactive nature, this compound is classified as a corrosive substance that causes severe skin burns and eye damage and should be handled with appropriate safety precautions.[6][7]
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various common organic solvents.
| Solvent Class | Specific Solvent | Expected Solubility | Rationale/Notes |
| Aprotic Halogenated | Dichloromethane (DCM) | Soluble | Commonly used as a solvent for reactions involving acyl chlorides.[8] |
| Chloroform | Soluble | General solubility of acyl chlorides in halogenated solvents.[1] | |
| 1,2-Dichloroethane | Soluble | Used as a solvent in the synthesis of similar fluorinated benzoyl chlorides.[9] | |
| Aprotic Ethers | Diethyl ether | Soluble | Acyl chlorides are generally soluble in ethers.[1][8] |
| Tetrahydrofuran (THF) | Soluble | Common aprotic solvent, expected to dissolve the compound. | |
| Aromatic Hydrocarbons | Benzene | Soluble | Often used in reactions with acyl chlorides.[8] |
| Toluene | Soluble | Similar to benzene, a suitable non-polar solvent. | |
| Chlorobenzene | Soluble | Noted as an effective solvent for similar compounds, though purification can be challenging due to similar boiling points.[9] | |
| Protic Solvents | Water | Reactive | Reacts to form 3,4,5-trifluorobenzoic acid and hydrochloric acid.[1][5] |
| Alcohols (e.g., Ethanol, Methanol) | Reactive | Reacts to form the corresponding esters.[1] | |
| Amines (e.g., Primary, Secondary) | Reactive | Reacts to form the corresponding amides.[1] | |
| Polar Aprotic | Dimethylformamide (DMF) | Catalyst/Reactive | Often used as a catalyst in reactions to form acyl chlorides; can react with the acyl chloride. |
| Dimethyl sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of substances.[10] |
Experimental Protocol for Quantitative Solubility Determination
The following provides a detailed methodology for determining the quantitative solubility of this compound in a chosen anhydrous organic solvent. This protocol is based on the "excess solid" or shake-flask method, which is a reliable technique for determining thermodynamic solubility.[10][11]
Objective: To determine the saturation solubility of this compound in a specific anhydrous organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
-
Sample Preparation (Saturation):
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.
-
Accurately add a known volume or mass of the anhydrous solvent to the vial.
-
Securely cap the vial.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid should persist.
-
-
Sample Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.
-
-
Quantification and Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]
-
Ensure all glassware is thoroughly dried to prevent reaction with moisture.[4]
-
Quench any residual acyl chloride with a suitable nucleophile (e.g., a solution of sodium bicarbonate) before disposal.[4]
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
References
- 1. byjus.com [byjus.com]
- 2. fiveable.me [fiveable.me]
- 3. savemyexams.com [savemyexams.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound 97 177787-26-7 [sigmaaldrich.com]
- 7. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. asianpubs.org [asianpubs.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Synthetic Overview of 3,4,5-Trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorobenzoyl chloride is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its trifluorinated phenyl ring imparts unique electronic properties, metabolic stability, and conformational constraints to molecules, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. This technical guide provides a concise overview of its key physical constants, detailed experimental protocols for their determination, and a representative synthetic pathway.
Core Physical Constants
The fundamental physical properties of this compound are summarized in the table below. These values are critical for its handling, reaction setup, and purification.
| Physical Constant | Value | Conditions |
| Melting Point | 122-123 °C[1][2] | - |
| Boiling Point | 173-174 °C[1][2][3][4][5][6] | (lit.) |
| Density | 1.4850 g/mL[3][5][6] | at 25 °C (lit.) |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Determination of Boiling Point
The boiling point is determined by distillation at atmospheric pressure.
Procedure:
-
A sample of this compound is placed in a round-bottom flask with a few boiling chips.
-
A distillation apparatus is assembled, including a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The flask is heated gently.
-
The temperature at which the liquid boils and a steady stream of condensate is collected is recorded as the boiling point.
Determination of Density
The density of liquid this compound (above its melting point) can be determined using a pycnometer or a graduated cylinder and a balance.
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
A known volume of molten this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume. This procedure should be repeated multiple times to ensure accuracy.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 3,4,5-Trifluorobenzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.
Experimental Workflow:
Caption: Synthesis of this compound.
General Protocol for Synthesis:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, 3,4,5-Trifluorobenzoic acid is suspended in an excess of thionyl chloride.
-
A catalytic amount of N,N-dimethylformamide (DMF) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature until the evolution of gas (SO₂ and HCl) ceases and the solid has completely dissolved.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
This guide provides essential physicochemical data and procedural information for the safe and effective use of this compound in a research and development setting.
References
- 1. 177787-26-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 177787-26-7 | CAS DataBase [m.chemicalbook.com]
- 3. This compound 97 177787-26-7 [sigmaaldrich.com]
- 4. 177787-26-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 177787-26-7 [chemicalbook.com]
- 6. 3 4 5-TRIFLUOROBENZOYL CHLORIDE | CAS#:17787-26-7 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, with the amide bond being a fundamental linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials. The use of substituted benzoyl chlorides as acylating agents offers a direct and efficient route to a diverse range of N-substituted benzamides. Among these, 3,4,5-Trifluorobenzoyl chloride is a valuable building block, imparting unique physicochemical properties to the resulting amide products. The incorporation of the trifluorophenyl moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable feature in drug design and discovery.[1][2]
These application notes provide detailed protocols for the synthesis of amides using this compound with various primary and secondary amines. The information is intended to guide researchers in developing robust and efficient synthetic strategies for accessing novel trifluorinated benzamides.
Data Presentation: Synthesis of N-Substituted-3,4,5-trifluorobenzamides
The following table summarizes representative examples of amide synthesis using this compound with a variety of amine nucleophiles. The reaction conditions are based on established protocols for similar acyl chlorides and provide a starting point for optimization.[3][4][5]
| Entry | Amine | Product | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-3,4,5-trifluorobenzamide | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3,4,5-trifluorobenzamide | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |
| 3 | Benzylamine | N-benzyl-3,4,5-trifluorobenzamide | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |
| 4 | Dibenzylamine | N,N-dibenzyl-3,4,5-trifluorobenzamide[6] | Dichloromethane (DCM) | Triethylamine (TEA) | 4 | >85 (expected) |
| 5 | Piperidine | (3,4,5-trifluorophenyl)(piperidin-1-yl)methanone | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |
| 6 | Morpholine | (3,4,5-trifluorophenyl)(morpholino)methanone | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |
Note: The yields are estimated based on typical acylation reactions with reactive acyl chlorides and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data table. These protocols can be adapted for a wide range of primary and secondary amines.
Protocol 1: General Procedure for the Synthesis of N-Aryl and N-Alkyl-3,4,5-trifluorobenzamides
This protocol describes a general method for the acylation of primary and secondary amines with this compound.[3][5]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline, benzylamine, piperidine) (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard workup and purification equipment
Procedure:
-
To a stirred solution of the amine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-substituted-3,4,5-trifluorobenzamide.
Applications in Drug Development and Medicinal Chemistry
The trifluoromethyl group is a critical functional moiety in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] Benzamide derivatives, in particular, are a prominent pharmacophore in the design of novel therapeutic agents with a wide range of biological activities.[2]
Potential as Kinase Inhibitors
Numerous benzamide derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The 3,4,5-trifluorobenzoyl scaffold can be a valuable component in the design of novel kinase inhibitors. The fluorine atoms can form favorable interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity.
Below is a conceptual workflow for the development of a kinase inhibitor based on the 3,4,5-trifluorobenzamide scaffold.
Caption: Workflow for Kinase Inhibitor Development.
Potential Signaling Pathway Involvement
Given the prevalence of benzamide-based kinase inhibitors, compounds derived from this compound could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are often hyperactivated in tumor cells, driving proliferation, survival, and angiogenesis.[8] The development of inhibitors that selectively target kinases within these pathways is a major focus of modern cancer therapy.
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by a 3,4,5-trifluorobenzamide-based inhibitor.
Caption: Generic Kinase Signaling Pathway Inhibition.
Conclusion
This compound serves as a versatile and valuable reagent for the synthesis of a wide range of N-substituted amides. The straightforward and high-yielding nature of the acylation reaction makes it an attractive method for generating diverse libraries of compounds for drug discovery and development. The unique properties conferred by the trifluorophenyl moiety suggest that amides derived from this starting material hold significant potential as modulators of various biological processes, particularly as kinase inhibitors for therapeutic intervention in diseases such as cancer. The provided protocols and application notes offer a solid foundation for researchers to explore the synthesis and biological activities of this promising class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Hydroxy-5-(trifluoromethyl)benzamide | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 6. 3,4,5-Trifluoro-N,N-bis(phenylmethyl)benzamide CAS#: 1389579-19-4 [m.chemicalbook.com]
- 7. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 3,4,5-Trifluorobenzoyl Chloride as a Derivatizing Agent for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of polar and thermally labile compounds by gas chromatography-mass spectrometry (GC-MS) often presents significant challenges, leading to poor chromatographic peak shape, low sensitivity, and inaccurate quantification. Chemical derivatization is a crucial technique to overcome these limitations. 3,4,5-Trifluorobenzoyl chloride is an acylating reagent that converts active hydrogen-containing functional groups, such as primary and secondary amines, phenols, and alcohols, into their corresponding trifluorobenzoyl derivatives. This process enhances the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.
The introduction of the trifluorobenzoyl moiety significantly improves the chromatographic performance and increases the sensitivity of detection. The three highly electronegative fluorine atoms on the benzoyl ring make the derivatives particularly responsive to electron capture detection (ECD) and negative ion chemical ionization (NCI) mass spectrometry, enabling ultra-trace level quantification. This application note provides detailed protocols for derivatization using this compound and general GC-MS parameters for the analysis of the resulting derivatives.
Principle of the Reaction
The derivatization reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a phenol or alcohol, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable amide or ester derivative and hydrochloric acid (HCl). The reaction is typically performed in an alkaline medium to neutralize the HCl produced and drive the reaction to completion.
Experimental Protocols
Note: The following protocols are general guidelines and may require optimization for specific analytes and sample matrices. While these protocols are provided for this compound, much of the available literature details the use of the closely related 2,3,4,5-tetrafluorobenzoyl chloride and pentafluorobenzoyl chloride. The principles are directly transferable, but optimization of reaction conditions (e.g., temperature, time, reagent concentration) is recommended.
Protocol 1: Derivatization of Primary and Secondary Amines in Aqueous Samples
This protocol is suitable for the analysis of amines in various aqueous matrices.
Materials:
-
Sample or standard solution containing primary or secondary amines
-
This compound solution (e.g., 10% in a dry, aprotic solvent like acetonitrile or toluene)
-
Alkaline buffer (e.g., 1 M sodium bicarbonate or carbonate buffer, pH 9-10.5)
-
Organic extraction solvent (e.g., n-hexane, ethyl acetate, toluene)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample or standard in a glass reaction vial, add 1 mL of the alkaline buffer.
-
Addition of Derivatizing Reagent: Add 100 µL of the 10% this compound solution to the vial.
-
Reaction: Tightly cap the vial and vortex vigorously for 1-2 minutes. The reaction is typically rapid at room temperature. For less reactive amines, incubation at a higher temperature (e.g., 60°C) for 15-30 minutes may be necessary.
-
Extraction: Add 2 mL of the organic extraction solvent to the vial and vortex for 1 minute to extract the derivatized amines.
-
Phase Separation: Centrifuge the vial at approximately 2000 rpm for 5 minutes to achieve clear phase separation.
-
Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The dried organic extract is ready for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent.
Protocol 2: In-Syringe Derivatization and Extraction of Aliphatic Amines
This is a rapid method that combines derivatization and extraction in a single step within a GC syringe.[1]
Materials:
-
Aqueous sample containing aliphatic amines
-
This compound solution
-
Bicarbonate buffer (pH 10.5)
-
Extraction solvent (e.g., toluene)
-
GC syringe (10 µL or appropriate volume)
Procedure:
-
Sample pH Adjustment: Adjust the pH of the aqueous sample to 10.5 using the bicarbonate buffer.[1]
-
Syringe Loading:
-
Draw a specific volume of the extraction solvent (e.g., 1 µL) into the GC syringe.
-
Draw a small air bubble.
-
Draw the this compound reagent into the syringe.
-
Draw another small air bubble.
-
Draw the pH-adjusted aqueous sample into the syringe.
-
-
Derivatization and Extraction: Rapidly aspirate and dispense the mixture within the syringe multiple times (e.g., 15-20 times) to facilitate the derivatization and extraction process.[1]
-
Phase Separation: Allow the phases to separate within the syringe for a few minutes.
-
Injection: Inject an aliquot of the upper organic layer directly into the GC-MS system.[1]
Protocol 3: Derivatization of Phenols
This protocol is adapted for the derivatization of phenolic compounds.
Materials:
-
Dried sample extract or standard containing phenols
-
This compound solution (e.g., 10 mg/mL in dry acetonitrile)
-
Base catalyst (e.g., triethylamine or pyridine)
-
Dry, aprotic solvent (e.g., acetonitrile)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract or standard is completely dry in a reaction vial. If necessary, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of dry acetonitrile and 10 µL of a base catalyst (e.g., pyridine) to the dried sample.
-
Derivatization Reaction: Add 50 µL of the this compound solution. Cap the vial tightly and vortex for 1 minute. Heat the reaction mixture at 60°C for 30 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
Data Presentation
The following tables summarize representative quantitative data for analytes derivatized with structurally similar reagents (tetrafluoro- and pentafluorobenzoyl chloride). This data serves as a guideline for the expected performance of this compound derivatives. Actual performance characteristics should be determined through method validation for specific analytes.
Table 1: Representative Quantitative Data for Derivatized Amines
| Analyte | Derivatizing Agent | Matrix | Detection Method | LLOQ | Linearity Range | Reference |
| Methylphenidate | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Human Plasma | GC-NCI-MS | 0.006 pg/mL | 0.006 - 12.5 ng/mL | [2] |
| Amphetamine | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Plasma | GC-NCI-MS | 49 pg/mL | Not Specified | [2] |
| Short-Chain Aliphatic Amines | Pentafluorobenzoyl chloride | Water | GC-MS | 0.117 - 1.527 pg/mL | 0.15 pg/mL - 50 ng/mL | [3] |
Table 2: General GC-MS Parameters for Analysis of Fluorobenzoyl Derivatives
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Injection Port | Splitless or Pulsed Splitless |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.5 mL/min) |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, VF-5ms) |
| Oven Temperature Program | Initial: 70 - 80°C, hold for 1-5 minRamp 1: 10 - 20°C/min to 200 - 280°C, hold for 5 minRamp 2: 20°C/min to 300 - 310°C, hold for 5 min(Note: Program must be optimized for specific analytes) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temperature | 150 - 230°C |
| Quadrupole Temperature | 106 - 150°C |
| Transfer Line Temperature | 280 - 300°C |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
Visualization of Experimental Workflows
Caption: General Derivatization Workflow for Aqueous Samples.
Caption: In-Syringe Derivatization and Extraction Workflow.
Conclusion
Derivatization with this compound is a robust and highly effective method for the quantitative analysis of primary and secondary amines, phenols, and other compounds with active hydrogens by GC-MS. The resulting trifluorobenzoyl derivatives exhibit excellent chromatographic properties and are amenable to highly sensitive detection, particularly using NCI-MS. The protocols provided offer a solid foundation for method development. However, for each specific application, optimization of the derivatization and GC-MS conditions is essential to achieve the desired analytical performance, including linearity, accuracy, precision, and low detection limits. Validation of the analytical method is crucial to ensure reliable and accurate results in routine analysis.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylation Reactions with 3,4,5-Trifluorobenzoyl Chloride
Introduction
3,4,5-Trifluorobenzoyl chloride is a valuable acylating agent in organic synthesis, utilized to introduce the 3,4,5-trifluorobenzoyl moiety into a variety of molecules. The presence of the trifluorinated phenyl group can impart unique properties to the target compounds, such as increased metabolic stability, enhanced lipophilicity, and modified biological activity. These characteristics make it a significant building block in the development of pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for the acylation of amines and alcohols, as well as for Friedel-Crafts acylation reactions using this compound.
General Reaction Mechanisms
Acylation with this compound typically proceeds via nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with nucleophiles like amines, alcohols, or electron-rich aromatic rings.
-
N-Acylation of Amines: Primary and secondary amines react with this compound to form the corresponding N-(3,4,5-trifluorobenzoyl) amides. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
O-Acylation of Alcohols: Alcohols and phenols are acylated to produce 3,4,5-trifluorobenzoate esters. This reaction is frequently catalyzed by a base, such as pyridine or triethylamine, which also acts as an acid scavenger.[2]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic compounds to yield aryl ketones.[3] This reaction is a form of electrophilic aromatic substitution.[3]
General Considerations for Handling
This compound is a reactive compound that is sensitive to moisture.[4] Hydrolysis of the acyl chloride to the corresponding carboxylic acid is a common side reaction.[4] Therefore, the following precautions are essential for successful acylation reactions:
-
Anhydrous Conditions: All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) before use. Anhydrous solvents are critical for optimal results.[2]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.[2][4]
-
Reagent Purity: The purity of this compound and the substrate will significantly impact the reaction outcome.
Experimental Protocols
Protocol 1: N-Acylation of a Primary Amine
This protocol details the synthesis of an N-(3,4,5-trifluorobenzoyl) amide from a primary amine under Schotten-Baumann conditions.[4][5]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1-1.2 equivalents) to the solution.
-
Cool the stirred solution to 0 °C in an ice bath.[4]
-
Dissolve this compound (1.0-1.05 equivalents) in anhydrous DCM and add it dropwise to the amine solution.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4][6]
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove excess amine), and saturated NaHCO₃ solution (to remove any unreacted acyl chloride and HCl).[4]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.[4]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data for N-Acylation
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | Triethylamine | DCM | 0 to RT | 2-4 | >90 |
| Secondary Amine | Triethylamine | DCM | 0 to RT | 2-6 | >85 |
| Aniline | Pyridine | THF | 0 to RT | 4-8 | >80 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Protocol 2: O-Acylation of a Primary Alcohol
This protocol describes the esterification of a primary alcohol using this compound with pyridine as a catalyst and base.[2]
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent).[2]
-
Dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.2 M).[2]
-
Add pyridine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.[2]
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.[2]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.[2]
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude ester by column chromatography.
Quantitative Data for O-Acylation
| Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Pyridine | DCM | 0 to RT | 2-4 | >90 |
| Secondary Alcohol | DMAP (cat.), Et₃N | DCM | 0 to RT | 4-12 | >85 |
| Phenol | Pyridine | DCM | 0 to RT | 3-6 | >88 |
Note: Yields are representative. For less reactive alcohols, a catalytic amount of DMAP can be added to accelerate the reaction.[2]
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound
This protocol outlines the acylation of an electron-rich aromatic compound (e.g., anisole) with this compound using aluminum chloride as a Lewis acid catalyst.[4]
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane
-
Crushed ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.[4]
-
Add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the flask, followed by anhydrous DCM.[4]
-
Cool the suspension to 0 °C in an ice bath.[4]
-
Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DCM and add the solution dropwise to the catalyst suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Gentle heating may be required for less reactive substrates. Monitor the reaction's progress by TLC or GC.[4]
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.[4]
-
Combine the organic layers and wash with water, a saturated NaHCO₃ solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
The crude product can be purified by column chromatography or recrystallization.[4]
Quantitative Data for Friedel-Crafts Acylation
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | AlCl₃ | DCM | 0 to RT | 2-5 | >85 |
| Toluene | AlCl₃ | DCM | 0 to 40 | 4-8 | >80 |
| Benzene | AlCl₃ | 1,2-dichloroethane | RT to 60 | 6-12 | >75 |
Note: Friedel-Crafts acylation is generally not effective with strongly deactivated aromatic rings.[4]
Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Troubleshooting logic for addressing low product yield.
References
Application Notes and Protocols: The Use of 3,4,5-Trifluorobenzoyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorobenzoyl chloride is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the 3,4,5-trifluorobenzoyl moiety into target molecules. The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. The high electronegativity and small size of fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability by modulating lipophilicity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents.
Key Applications in Medicinal Chemistry
The 3,4,5-trifluorobenzoyl group can serve as a key pharmacophore or as a bioisosteric replacement for other chemical groups to optimize the drug-like properties of a lead compound. Its utility has been demonstrated in the development of various therapeutic agents.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The trifluoromethylphenyl group, a related structural motif, is known to pack tightly into the specificity pockets of kinases like VEGFR, contributing to potent inhibition.[3] The 3,4,5-trifluorobenzoyl moiety can be incorporated into kinase inhibitor scaffolds to enhance their potency and selectivity.
GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are major drug targets.[4] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising strategy for achieving greater subtype selectivity and improved safety profiles.[5] this compound can be used to synthesize novel ligands that act as allosteric modulators of GPCRs.
Antiviral Agents
The development of novel antiviral drugs is a critical area of research. The introduction of fluorine-containing groups can enhance the antiviral activity of compounds. For instance, trifluoromethyl groups are present in several antiviral drug candidates and have been shown to be important for their activity.[6] this compound serves as a key reagent for the synthesis of novel benzamide derivatives with potential broad-spectrum antiviral activity.
Data Presentation
The following tables summarize representative quantitative data for compounds synthesized using methodologies applicable to this compound, highlighting their biological activities.
Table 1: Kinase Inhibitory Activity of Representative Fluorinated Benzamide Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| Analog 11 | EGFR | - (91% inhibition at 10 nM) | - | - | [3] |
| Analog 13 | EGFR | - (92% inhibition at 10 nM) | K562 | 5.6 | [3] |
| C03 | TRKA | 56 | Km-12 | 0.304 | [7] |
| C09 | TRKA | 57 | - | - | [7] |
| C10 | TRKA | 26 | - | - | [7] |
Table 2: Antiviral Activity of Representative Fluorinated Compounds
| Compound ID | Virus | EC₅₀ (µM) | Cell Line | CC₅₀ (µM) | Reference |
| Compound 5 | MERS-CoV | 4.6 | - | >100 | [6] |
| Compound 8 | DENV-2 | 10 | - | >100 | [6] |
| 8n | Human Coronavirus 229E | 5.5 | - | - | [8] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-3,4,5-trifluorobenzamides
This protocol describes a general method for the acylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Example Application: Synthesis of 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide. This compound can be synthesized by reacting 1-(2-(pyridin-2-ylamino)ethyl)-4-(2-methoxyphenyl)piperazine with this compound following the general protocol above.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds containing the 3,4,5-trifluorobenzoyl moiety against a target kinase.
Materials:
-
Test compound (dissolved in DMSO)
-
Kinase enzyme
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phospho-specific antibody)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, substrate, and diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: GPCR Functional Assay - Calcium Mobilization
This protocol is suitable for Gq-coupled GPCRs and measures the increase in intracellular calcium upon receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (agonist or antagonist)
-
Known agonist for the target GPCR
-
96-well or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells into the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 1 hour at 37 °C).
-
Wash the cells with the assay buffer to remove excess dye.
-
For agonist testing: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the test compound at various concentrations and monitor the change in fluorescence over time.
-
For antagonist testing: Pre-incubate the cells with the test compound for a specific period. Then, inject a known agonist at its EC₈₀ concentration and monitor the change in fluorescence.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Protocol 4: Antiviral Activity Assay - Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Test compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted test compound.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubate the plate for a period sufficient to observe a clear cytopathic effect in the virus control wells (typically 2-5 days).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) with a plate reader.
-
Calculate the percentage of protection for each compound concentration and determine the EC₅₀ (50% effective concentration).
-
In parallel, a cytotoxicity assay should be performed by treating uninfected cells with the test compound to determine the CC₅₀ (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
Mandatory Visualization
Caption: General workflow for the synthesis and biological evaluation of 3,4,5-trifluorobenzamide derivatives.
Caption: Putative signaling pathway modulation by a GPCR allosteric modulator.
Caption: Mechanism of action for a competitive kinase inhibitor.
References
- 1. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3,4,5-Trifluorobenzoyl Chloride in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into molecular structures is a well-established strategy in the development of modern agrochemicals. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strong carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and bioavailability of active ingredients. 3,4,5-Trifluorobenzoyl chloride is a valuable fluorinated building block that can be utilized in the synthesis of a variety of potential agrochemicals, including herbicides, insecticides, and fungicides. While specific commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in the exploration of new active ingredients.
This document provides a detailed overview of the potential applications of this compound in agrochemical synthesis, including generalized experimental protocols and data presentation. The information is based on the established reactivity of benzoyl chlorides and the common synthetic routes for analogous fluorinated agrochemicals.
Key Applications in Agrochemical Synthesis
This compound serves as a key intermediate for introducing the 3,4,5-trifluorobenzoyl moiety into a target molecule. This is typically achieved through acylation reactions with various nucleophiles, such as amines, alcohols, and anilines. The resulting benzamide, ester, or benzoylurea derivatives are common scaffolds in a wide range of agrochemicals.
Potential Classes of Agrochemicals from this compound:
-
Herbicides: N-substituted-3,4,5-trifluorobenzamides have the potential to exhibit herbicidal activity by targeting specific enzymes or disrupting metabolic pathways in weeds.
-
Insecticides: The synthesis of benzoylurea insecticides is a prominent application. These compounds act as insect growth regulators by inhibiting chitin biosynthesis, a crucial process in the insect life cycle.
-
Fungicides: Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The incorporation of the 3,4,5-trifluorobenzoyl group into a pyrazole amine can lead to novel fungicidal candidates.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of potential agrochemicals using this compound. These protocols are based on standard laboratory procedures for acylation reactions.
General Synthesis of N-Substituted-3,4,5-trifluorobenzamides (Potential Herbicides)
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form an N-substituted benzamide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Substituted Amine (R1R2NH) | 1.1 |
| Triethylamine (or other base) | 1.2 |
| Dichloromethane (anhydrous) | - |
| 1 M HCl (aq) | - |
| Saturated NaHCO3 solution (aq) | - |
| Brine | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - |
Procedure:
-
To a solution of the substituted amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-3,4,5-trifluorobenzamide.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-95% |
| Purity | >95% (by HPLC) |
General Synthesis of 3,4,5-Trifluorobenzoylureas (Potential Insecticides)
This protocol outlines the general synthesis of a benzoylurea derivative, a class of compounds known for their insecticidal properties.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Substituted Phenylurea | 1.0 |
| Pyridine (anhydrous) | 1.1 |
| Toluene (anhydrous) | - |
Procedure:
-
Suspend the substituted phenylurea (1.0 eq) in anhydrous toluene.
-
Add anhydrous pyridine (1.1 eq) to the suspension.
-
Add this compound (1.0 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the solid with cold toluene and then with water to remove pyridine hydrochloride.
-
Dry the product under vacuum to yield the 1-(3,4,5-trifluorobenzoyl)-3-(substituted phenyl)urea.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-85% |
| Purity | >98% (by HPLC) |
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized compounds.
Table 1: Synthesis of N-Aryl-3,4,5-trifluorobenzamides
| Compound ID | Aryl Amine Substituent | Yield (%) | Melting Point (°C) |
| TFBA-01 | 4-Chloroaniline | 88 | 152-154 |
| TFBA-02 | 2,6-Difluoroaniline | 82 | 145-147 |
| TFBA-03 | 4-Trifluoromethylaniline | 91 | 168-170 |
| TFBA-04 | 3,5-Dichloroaniline | 85 | 175-177 |
Table 2: Herbicidal Activity of N-Aryl-3,4,5-trifluorobenzamides (Hypothetical Data)
| Compound ID | Post-emergence IC50 (µM) on Avena fatua | Pre-emergence IC50 (µM) on Amaranthus retroflexus |
| TFBA-01 | 15.2 | 25.8 |
| TFBA-02 | 8.9 | 18.4 |
| TFBA-03 | 5.1 | 12.6 |
| TFBA-04 | 12.5 | 22.1 |
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in agrochemical synthesis.
Application Notes and Protocols for the Derivatization of Amphetamines with 3,4,5-Trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of amphetamine and its derivatives is a critical task in forensic toxicology, clinical chemistry, and pharmaceutical drug development. Due to their polarity and volatility, direct analysis of amphetamines by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization is a chemical modification process used to convert the analyte into a product with improved chromatographic and detection characteristics.[1][2] This document provides a detailed protocol and application notes for the derivatization of amphetamines using 3,4,5-Trifluorobenzoyl chloride as the derivatizing agent.
The use of fluorinated acylating agents, such as this compound, offers several advantages for the analysis of amphetamines.[2] The resulting derivatives exhibit enhanced thermal stability and volatility, making them highly suitable for GC analysis.[1] Furthermore, the introduction of fluorine atoms into the molecule significantly increases the sensitivity of detection by electron capture detection (ECD) and enhances the mass spectrometric fragmentation, which is beneficial for both qualitative and quantitative analysis.[2]
While a specific, validated method for the derivatization of amphetamines with this compound is not extensively documented in the provided literature, the following protocol has been developed based on established principles of acylation reactions with similar derivatizing agents.[3][4][5][6]
Experimental Protocols
Objective: To derivatize amphetamine and methamphetamine with this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Amphetamine and Methamphetamine standards
-
This compound
-
Sodium hydroxide (NaOH) solution (0.1 N)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare standard solutions of amphetamine and methamphetamine in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with methanol to the desired concentration range (e.g., 1-1000 ng/mL).
-
-
Extraction from Biological Matrix (if applicable):
-
For urine or oral fluid samples, an initial liquid-liquid extraction is required.
-
To 1 mL of the sample, add an internal standard and adjust the pH to >10 with 0.1 N NaOH.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer (ethyl acetate) to a clean tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
-
Derivatization Reaction:
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Add 50 µL of 0.1 N NaOH.
-
Add 20 µL of a 10% (w/v) solution of this compound in ethyl acetate.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
After incubation, allow the mixture to cool to room temperature.
-
-
Sample Clean-up:
-
Add 1 mL of deionized water to the reaction mixture and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC-MS conditions should be optimized for the specific instrument and column used.
-
Data Presentation
The following table summarizes quantitative data from studies using various derivatizing agents for amphetamine analysis, providing a benchmark for the expected performance of the this compound method.
| Derivatizing Agent | Analyte(s) | Matrix | LOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Reference |
| HFBA, PFPA, TFAA | AMP, METH, MDA, MDMA, etc. | Oral Fluid | 2.5 - 10 | 5 or 10 - 1000 | Not Specified | [3][4] |
| R(-)-α-methoxy-α-trifluoromethylphenylacetic acid chloride | d,l-amphetamine, d,l-methamphetamine | Urine | 25 | 25 - 10,000 | < 2.8% | [7] |
| Perfluorooctanoyl chloride | AM, MA, MDA, MDMA | Hair | 0.24 - 0.46 ng/mg | 0.25 - 25 ng/mg | Intra-day: 3-6%, Inter-day: 3-17% | [6] |
| Marfey's Reagent | d,l-amphetamine, d,l-methamphetamine | Plasma, Oral Fluid | 1 µg/L | 1 - 500 µg/L | ≤ 11.3% | [8] |
LOQ: Limit of Quantification; AMP: Amphetamine; METH: Methamphetamine; MDA: 3,4-Methylenedioxyamphetamine; MDMA: 3,4-Methylenedioxymethamphetamine; HFBA: Heptafluorobutyric anhydride; PFPA: Pentafluoropropionic anhydride; TFAA: Trifluoroacetic anhydride.
Visualizations
Caption: Chemical reaction for the derivatization of amphetamine.
Caption: Experimental workflow for amphetamine derivatization and analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative and isomeric determination of amphetamine and methamphetamine from urine using a nonprotic elution solvent and R(-)-alpha-methoxy-alpha-trifluoromethylphenylacetic acid chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Amino Acids in Biological Matrices using 3,4,5-Trifluorobenzoyl Chloride Derivatization with LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amino acid analysis is a critical tool in various scientific disciplines, including clinical diagnostics, biomedical research, and pharmaceutical development. The accurate quantification of amino acids in complex biological matrices provides valuable insights into metabolic pathways, disease states, and nutritional status. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.
However, the inherent polarity and low molecular weight of many amino acids present challenges for their retention and separation by reversed-phase liquid chromatography. Derivatization of amino acids prior to LC-MS analysis is a common strategy to improve their chromatographic behavior and enhance their ionization efficiency. This application note describes a robust and sensitive method for the quantitative analysis of amino acids in biological samples using 3,4,5-Trifluorobenzoyl chloride (TFB-Cl) as a derivatizing agent followed by LC-MS analysis. The trifluorobenzoyl group increases the hydrophobicity of the amino acids, leading to better retention on reversed-phase columns, and the fluorine atoms can enhance the ionization efficiency in the mass spectrometer.
Experimental Workflow
The overall experimental workflow consists of sample preparation, derivatization, LC-MS analysis, and data processing.
Detailed Experimental Protocols
1. Materials and Reagents
-
Amino acid standards
-
This compound (TFB-Cl)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Internal standards (stable isotope-labeled amino acids)
2. Sample Preparation (from Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for derivatization.
3. Derivatization Protocol
-
Evaporate 50 µL of the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Vortex briefly and incubate at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of 2% formic acid in water to quench the reaction.
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
4. LC-MS/MS Method
-
LC System: High-performance liquid chromatography system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-17 min: 80% B
-
17-17.1 min: 80-10% B
-
17.1-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize the performance of the method for the analysis of a panel of amino acids.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Amino Acid | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) |
| Alanine | 1 - 500 | > 0.995 | 0.1 | 0.5 |
| Valine | 1 - 500 | > 0.996 | 0.1 | 0.5 |
| Leucine | 1 - 500 | > 0.998 | 0.05 | 0.2 |
| Isoleucine | 1 - 500 | > 0.997 | 0.05 | 0.2 |
| Proline | 1 - 500 | > 0.995 | 0.2 | 0.8 |
| Phenylalanine | 0.5 - 250 | > 0.999 | 0.02 | 0.1 |
| Tryptophan | 0.5 - 250 | > 0.998 | 0.02 | 0.1 |
| Methionine | 0.5 - 250 | > 0.996 | 0.05 | 0.2 |
| Glycine | 5 - 1000 | > 0.992 | 0.5 | 2.0 |
| Serine | 1 - 500 | > 0.994 | 0.2 | 0.8 |
| Threonine | 1 - 500 | > 0.995 | 0.1 | 0.5 |
| Tyrosine | 0.5 - 250 | > 0.998 | 0.05 | 0.2 |
| Aspartic Acid | 1 - 500 | > 0.993 | 0.2 | 1.0 |
| Glutamic Acid | 1 - 500 | > 0.994 | 0.2 | 1.0 |
| Lysine | 1 - 500 | > 0.996 | 0.1 | 0.5 |
| Histidine | 1 - 500 | > 0.995 | 0.1 | 0.5 |
| Arginine | 1 - 500 | > 0.997 | 0.1 | 0.5 |
Table 2: Accuracy and Precision
| Amino Acid | Concentration (µM) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Alanine | 10 | 98.5 | 3.2 | 5.1 |
| 100 | 101.2 | 2.5 | 4.3 | |
| 400 | 99.8 | 2.1 | 3.9 | |
| Valine | 10 | 99.1 | 2.9 | 4.8 |
| 100 | 100.5 | 2.2 | 4.1 | |
| 400 | 100.1 | 1.9 | 3.5 | |
| Phenylalanine | 5 | 102.3 | 4.1 | 6.2 |
| 50 | 99.5 | 3.0 | 5.0 | |
| 200 | 100.8 | 2.5 | 4.6 |
Signaling Pathway Diagram
While this application note focuses on an analytical method, the data generated can be used to study metabolic pathways. The following is a simplified representation of the relationship between amino acid metabolism and central carbon metabolism.
Conclusion
The use of this compound as a derivatizing agent provides a sensitive and reliable method for the quantitative analysis of amino acids in biological matrices by LC-MS. The described protocol offers excellent linearity, low limits of detection, and good accuracy and precision. This method can be readily implemented in research and clinical laboratories for a wide range of applications requiring accurate amino acid profiling. Method validation should be performed for specific biological matrices and applications to ensure optimal performance.
Application Notes and Protocols for Protecting Group Strategies Involving 3,4,5-Trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-trifluorobenzoyl chloride as a protecting group for amines and alcohols. The protocols detailed below are based on established methodologies for acylation and deprotection, taking into account the unique electronic properties conferred by the trifluorinated phenyl ring.
Introduction
The 3,4,5-trifluorobenzoyl group serves as a robust protecting group for primary and secondary amines, as well as for alcohols. The electron-withdrawing nature of the three fluorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon in this compound, facilitating its reaction with nucleophiles like amines and alcohols. This enhanced reactivity can lead to milder reaction conditions and potentially higher yields compared to non-fluorinated benzoyl chlorides. Furthermore, the fluorine atoms can impart unique properties to the protected intermediates, such as altered solubility and crystallinity, which can be advantageous in synthesis and purification.
The stability of the resulting 3,4,5-trifluorobenzoyl amides and esters is comparable to that of standard benzoyl derivatives, offering good resistance to a range of synthetic conditions. Deprotection can typically be achieved under standard hydrolytic conditions.
Protection of Functional Groups
The general strategy for the protection of amines and alcohols involves the acylation with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.
Protection of Amines (N-Acylation)
The reaction of this compound with primary or secondary amines yields stable 3,4,5-trifluorobenzamides.
Experimental Protocol: General N-Acylation of a Primary Amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Base Addition: Add a suitable base (1.1-1.5 equivalents), such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution and stir for 5-10 minutes at room temperature. For less reactive amines, a stronger base like pyridine may be used.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Work-up:
-
Upon completion, quench the reaction with water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted this compound), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude N-(3,4,5-trifluorobenzoyl) amine can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data for N-Acylation (Analogous System)
| Amine Substrate | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Primary Amine | Acetonitrile | Triethylamine | 2-4 | High | Benchchem |
Protection of Alcohols (O-Acylation)
The esterification of primary and secondary alcohols with this compound provides 3,4,5-trifluorobenzoate esters.
Experimental Protocol: General O-Acylation of a Primary Alcohol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent) and dissolve it in an anhydrous solvent like dichloromethane (DCM).
-
Catalyst and Base Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) and a stoichiometric amount of a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Acylation: Cool the mixture to 0 °C. Add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure. The crude 3,4,5-trifluorobenzoate ester can be purified by column chromatography.
Deprotection of 3,4,5-Trifluorobenzoyl Group
The cleavage of the 3,4,5-trifluorobenzoyl group from amines and alcohols can generally be achieved by hydrolysis under basic or acidic conditions. The electron-withdrawing fluorine atoms may influence the rate of hydrolysis compared to standard benzoyl groups.
Deprotection of N-(3,4,5-Trifluorobenzoyl) Amides
Hydrolysis of the amide bond can be performed under relatively harsh acidic or basic conditions.
Experimental Protocol: Basic Hydrolysis of a 3,4,5-Trifluorobenzamide
-
Reaction Setup: In a round-bottom flask, dissolve the N-(3,4,5-trifluorobenzoyl) protected amine in a suitable solvent mixture such as methanol/water or ethanol/water.
-
Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-10 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1 M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the 3,4,5-trifluorobenzoic acid byproduct.
-
Adjust the pH of the aqueous layer to basic with a suitable base to deprotonate the amine product.
-
Extract the free amine into an organic solvent.
-
-
Purification: Dry the organic extracts containing the amine, filter, and concentrate to yield the deprotected amine. Further purification may be achieved by distillation, recrystallization, or chromatography.
Deprotection of O-(3,4,5-Trifluorobenzoyl) Esters
Ester hydrolysis is typically more facile than amide hydrolysis and can often be achieved under milder basic conditions.
Experimental Protocol: Basic Hydrolysis of a 3,4,5-Trifluorobenzoate Ester
-
Reaction Setup: Dissolve the 3,4,5-trifluorobenzoate ester (1 equivalent) in a mixture of a protic solvent like methanol or ethanol and water.
-
Hydrolysis: Add a solution of a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) (1.5-3 equivalents) in water.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the resulting carboxylate.
-
Extract the product alcohol with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected alcohol. The product can be further purified by column chromatography if necessary.
Quantitative Data for Ester Hydrolysis (General Method)
The following table provides data for a mild ester hydrolysis protocol using potassium fluoride and tetrabutylammonium fluoride, which may be applicable to 3,4,5-trifluorobenzoates.[2]
| Ester Substrate | Reaction Time (h) | Yield (%) | Reference |
| Aromatic Ester | 7 | 60-95 | Asian Journal of Chemistry, 2017 |
| Aliphatic Ester | 7 | 60-95 | Asian Journal of Chemistry, 2017 |
Diagrams
References
Application Notes and Protocols for the Scale-up Synthesis of Benzamides with 3,4,5-Trifluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamides are a crucial class of organic compounds widely utilized in the pharmaceutical industry as active pharmaceutical ingredients (APIs) and key intermediates. Their diverse biological activities stem from their ability to mimic peptide bonds and interact with various biological targets. The incorporation of fluorine atoms into the benzamide scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzamides attractive candidates for drug development. This application note provides a detailed protocol for the scale-up synthesis of N-aryl benzamides using 3,4,5-trifluorobenzoyl chloride as a key reagent. Specifically, we will focus on the synthesis of N-(4-chlorophenyl)-3,4,5-trifluorobenzamide, a compound with potential applications as a VEGFR-2 inhibitor for anti-angiogenesis therapy.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark, supplying tumors with nutrients and oxygen. Inhibiting the VEGFR-2 signaling pathway is therefore a critical strategy in cancer therapy.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of N-(4-chlorophenyl)-3,4,5-trifluorobenzamide at different scales. These values are representative and may vary based on specific equipment and reaction conditions.
Table 1: Reagent Quantities for Different Synthesis Scales
| Reagent | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| This compound | 10.0 g | 1.0 kg | 50.0 kg |
| 4-Chloroaniline | 6.8 g | 0.68 kg | 34.0 kg |
| Triethylamine | 7.3 mL | 0.73 L | 36.5 L |
| Dichloromethane (DCM) | 100 mL | 10 L | 500 L |
| 1M HCl (for workup) | 50 mL | 5 L | 250 L |
| Saturated NaHCO₃ (for workup) | 50 mL | 5 L | 250 L |
| Brine (for workup) | 50 mL | 5 L | 250 L |
Table 2: Expected Yields and Purity at Different Scales
| Scale | Expected Yield (%) | Purity (by HPLC) (%) | Typical Reaction Time (h) |
| Lab Scale | 90-95% | >98% | 2-4 |
| Pilot Scale | 88-93% | >99% | 4-6 |
| Production Scale | 85-90% | >99.5% | 6-8 |
Experimental Protocols
Synthesis of N-(4-chlorophenyl)-3,4,5-trifluorobenzamide (Lab Scale)
Materials:
-
This compound (10.0 g, 51.4 mmol)
-
4-Chloroaniline (6.8 g, 53.3 mmol)
-
Triethylamine (7.3 mL, 52.4 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloroaniline (6.8 g) and anhydrous DCM (80 mL).
-
Stir the mixture until the 4-chloroaniline is completely dissolved.
-
Add triethylamine (7.3 mL) to the solution.
-
In a separate beaker, dissolve this compound (10.0 g) in anhydrous DCM (20 mL).
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred 4-chloroaniline solution over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-chlorophenyl)-3,4,5-trifluorobenzamide as a white solid.
Scale-up Synthesis of N-(4-chlorophenyl)-3,4,5-trifluorobenzamide (Pilot Scale)
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
This compound (1.0 kg, 5.14 mol)
-
4-Chloroaniline (0.68 kg, 5.33 mol)
-
Triethylamine (0.73 L, 5.24 mol)
-
Dichloromethane (DCM), anhydrous (10 L)
-
1M Hydrochloric acid (HCl) (5 L)
-
Saturated sodium bicarbonate (NaHCO₃) solution (5 L)
-
Brine (saturated NaCl solution) (5 L)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nutsche filter or centrifuge for product isolation
-
Vacuum oven for drying
Procedure:
-
Charge the 10 L jacketed glass reactor with 4-chloroaniline (0.68 kg) and anhydrous DCM (8 L).
-
Start the overhead stirrer and mix until the 4-chloroaniline is fully dissolved.
-
Add triethylamine (0.73 L) to the reactor.
-
In a separate suitable container, dissolve this compound (1.0 kg) in anhydrous DCM (2 L).
-
Slowly add the this compound solution to the reactor over 1-2 hours, maintaining the internal temperature between 20-25 °C using the reactor jacket cooling.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction completion by in-process control (IPC) using HPLC.
-
Once the reaction is deemed complete, transfer the reaction mixture to a larger vessel for workup.
-
Wash the organic phase with 1M HCl (5 L), followed by saturated NaHCO₃ solution (5 L), and finally with brine (5 L). Allow for adequate phase separation after each wash.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to a smaller volume.
-
Cool the concentrated solution to induce crystallization.
-
Isolate the solid product using a nutsche filter or centrifuge.
-
Wash the product cake with a small amount of cold DCM.
-
Dry the product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Visualizations
Caption: A generalized workflow for the scale-up synthesis of benzamides.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by N-(4-chlorophenyl)-3,4,5-trifluorobenzamide.
Application of 3,4,5-Trifluorobenzoyl Chloride in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,4,5-trifluorobenzoyl chloride in the synthesis of high-performance fluorinated aromatic polymers. The incorporation of the trifluorobenzoyl moiety into polymer backbones is a key strategy for enhancing thermal stability, chemical resistance, and solubility, while also reducing the dielectric constant and moisture absorption. These properties are highly desirable in advanced materials for electronics, aerospace, and biomedical applications.
Introduction to Fluorinated Aromatic Polymers
Aromatic polymers, such as polyamides and poly(ether ketone)s, are known for their exceptional mechanical strength and thermal stability. However, their applications can be limited by poor solubility and high moisture uptake. The introduction of fluorine atoms into the polymer backbone can significantly improve these properties. Specifically, the use of monomers like this compound offers a precise method to tailor the final properties of the polymer. The strong C-F bond and the electronegativity of fluorine atoms lead to polymers with unique characteristics.[1][2] Fluorinated polymers are noted for their high thermal and chemical resistance.[3]
The strategic placement of fluorine atoms can disrupt polymer chain packing, which enhances solubility in common organic solvents, facilitating easier processing.[1][3] Furthermore, the low polarizability of the C-F bond contributes to a lower dielectric constant and reduced water absorption, making these materials ideal for microelectronics and other applications where electrical insulation and environmental stability are critical.[1]
Application: Synthesis of a Novel Fluorinated Aromatic Polyamide
A primary application of this compound is in the synthesis of fluorinated aromatic polyamides (aramids). These polymers are synthesized via polycondensation reaction between a diacid chloride and a diamine. In this representative application, we describe the synthesis of a novel polyamide from this compound and 4,4'-oxydianiline (ODA).
Logical Relationship: Benefits of Fluorine Incorporation
Caption: Incorporation of this compound enhances polymer properties for advanced applications.
Experimental Protocol: Synthesis of Poly(3,4,5-trifluoro-p-phenylene oxydianiline amide)
This protocol details the low-temperature solution polycondensation for the synthesis of a fluorinated aromatic polyamide.
Materials:
-
This compound (FW: 194.54 g/mol )
-
4,4'-Oxydianiline (ODA) (FW: 200.24 g/mol )
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Ice bath
-
Dropping funnel
-
Blender
-
Büchner funnel and filter paper
-
Vacuum oven
Experimental Workflow:
Caption: Workflow for the synthesis of a fluorinated aromatic polyamide.
Procedure:
-
Monomer and Solvent Preparation: Ensure all glassware is dried thoroughly. Dry 4,4'-oxydianiline (ODA) in a vacuum oven at 100°C for 4 hours before use. Use anhydrous N,N-dimethylacetamide (DMAc) and pyridine.
-
Reaction Setup: In a 250 mL three-necked flask, dissolve 2.002 g (10 mmol) of ODA and 0.424 g of anhydrous LiCl in 40 mL of anhydrous DMAc under a nitrogen atmosphere. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Monomer Addition: In a separate flask, dissolve 1.945 g (10 mmol) of this compound in 10 mL of anhydrous DMAc. Add this solution dropwise to the cooled ODA solution over a period of 30 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours. Then, allow the mixture to warm to room temperature and continue stirring for an additional 8 hours. The solution will become viscous as the polymer forms.
-
Precipitation: Pour the viscous polymer solution slowly into a blender containing 500 mL of a 1:1 methanol/water solution to precipitate the polymer.
-
Washing: Collect the fibrous polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Expected Properties of the Fluorinated Polyamide
The resulting fluorinated polyamide is expected to exhibit the properties summarized in the table below. These values are based on data from similar fluorinated aromatic polymers reported in the literature.[1][3]
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 |
| Glass Transition Temp (Tg) | 240 - 280 °C |
| 5% Weight Loss Temp (TGA) | > 450 °C (in N₂) |
| Solubility | Soluble in DMAc, NMP, DMF, and Chloroform |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 |
| Water Absorption (%) | < 1.0 |
| Tensile Strength (MPa) | 90 - 120 |
| Young's Modulus (GPa) | 3.0 - 4.0 |
Characterization Methods
-
Viscosity: The inherent viscosity can be determined using an Ubbelohde viscometer with a 0.5 g/dL polymer solution in DMAc at 30°C.
-
Thermal Properties: The glass transition temperature (Tg) can be measured by differential scanning calorimetry (DSC), and the thermal stability can be assessed by thermogravimetric analysis (TGA).
-
Solubility: The solubility can be tested by dissolving 10 mg of the polymer in 1 mL of various organic solvents at room temperature.
-
Mechanical Properties: Thin films of the polymer can be cast from a DMAc solution, and their tensile strength and Young's modulus can be measured using a universal testing machine.
-
Dielectric Properties: The dielectric constant can be measured on thin polymer films using a dielectric analyzer.
Safety and Handling
This compound is corrosive and will cause severe skin burns and eye damage.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out under an inert atmosphere (nitrogen or argon) as the acyl chloride is sensitive to moisture. All solvents are flammable and should be handled with care. Please consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
References
Troubleshooting & Optimization
Technical Support Center: 3,4,5-Trifluorobenzoyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of reactions involving 3,4,5-Trifluorobenzoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and application.
Disclaimer: Detailed experimental data for this compound is limited in publicly available literature. The protocols and quantitative data presented here are largely based on the closely related and well-documented synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride. The underlying chemical principles and troubleshooting strategies are highly analogous and should serve as a valuable starting point for your experiments.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
Low yields in reactions converting 3,4,5-Trifluorobenzoic acid to this compound are often traced back to several key factors:
-
Incomplete Reaction: The conversion may not have reached completion.
-
Solution: Increase the reaction time or temperature. For instance, reactions with thionyl chloride benefit from heating at 90-95°C for about 90 minutes, while triphosgene reactions may require around 4 hours at 80°C.[1] Ensure efficient stirring to maintain a homogenous mixture.
-
-
Suboptimal Reagent Stoichiometry: The ratio of the chlorinating agent to the carboxylic acid is critical.
-
Catalyst Issues: The presence, choice, and amount of catalyst are crucial.
-
Moisture Contamination: this compound is highly reactive and sensitive to moisture, which leads to hydrolysis back to the starting carboxylic acid.[3]
-
Solution: Implement strict anhydrous conditions. This includes oven-drying all glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Q2: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent its formation?
A common high-boiling point byproduct is the corresponding anhydride, 3,4,5-Trifluorobenzoyl anhydride. This forms when the newly generated acyl chloride reacts with the unreacted 3,4,5-Trifluorobenzoic acid.[1]
-
Prevention Strategies:
-
Ensure Complete Conversion: Drive the initial reaction to completion to minimize the amount of unreacted carboxylic acid.
-
Order of Addition: Adding the carboxylic acid solution to the chlorinating agent can sometimes minimize this side reaction.
-
Use of Excess Chlorinating Agent: This can help to quickly consume the starting carboxylic acid.
-
Q3: My purification by distillation is resulting in a low recovery of the final product. What could be the issue?
Low recovery during distillation can be due to several factors:
-
Choice of Solvent: If a solvent is used, its boiling point should be significantly different from that of the product. For example, chlorobenzene has a boiling point close to that of similar acyl chlorides, which can complicate purification by simple distillation.[2]
-
Decomposition: Excessive heating during distillation can cause decomposition. Distillation under reduced pressure is recommended to lower the boiling point and minimize thermal degradation.
-
Incomplete Reaction: If the reaction was incomplete, you will be attempting to separate the product from the higher-boiling starting material.
Q4: How should I properly quench and work up my reaction?
The workup procedure depends on the chlorinating agent used:
-
Thionyl Chloride: Excess thionyl chloride can be removed by distillation, first at atmospheric pressure and then under vacuum. The crude product can then be purified by vacuum distillation.[1]
-
Oxalyl Chloride: The reaction mixture is typically concentrated to an oil. This oil can be taken up in a solvent like toluene and re-concentrated to remove volatile impurities.[1]
-
Triphosgene: After the reaction is complete, the mixture can be cooled, and any unreacted solid triphosgene can be removed by filtration.[1]
For subsequent reactions where the acyl chloride is used, a common workup to remove the unreacted acyl chloride and the resulting benzoic acid involves washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most common methods involve the reaction of 3,4,5-Trifluorobenzoic acid with a chlorinating agent.[6] The three most widely used reagents are:
-
Thionyl Chloride (SOCl₂): This is a very effective and common reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[6] A catalyst like DMF is often used to increase the reaction rate.[1]
-
Oxalyl Chloride ((COCl)₂): This reagent is also highly effective and produces gaseous byproducts (CO, CO₂, and HCl). It is often used under milder conditions than thionyl chloride and is typically catalyzed by DMF in a solvent like dichloromethane (DCM).[6]
-
Triphosgene (bis(trichloromethyl) carbonate): This is a solid, safer alternative to the highly toxic phosgene gas.[2] It can achieve high yields under mild conditions with a catalytic amount of DMF.[2]
Q2: What are the key safety precautions I should take when working with this compound and the related reagents?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive and toxic vapors.[9]
-
Handling: Avoid all personal contact, including inhalation.[9] Do not breathe mists or vapors. Wash hands thoroughly after handling.[7]
-
Moisture Sensitivity: this compound reacts violently with water. Keep away from moisture. In case of a spill, do not use water for cleanup. Use an inert absorbent material like sand or vermiculite.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]
Q3: Can I use this acyl chloride in Friedel-Crafts acylation reactions?
Yes, however, challenges such as low yields and the formation of isomers can occur. The highly fluorinated ring can affect reactivity.[4]
-
Optimization Strategies:
-
Catalyst: A strong Lewis acid catalyst like aluminum chloride (AlCl₃), often in stoichiometric amounts, is typically required.[4]
-
Anhydrous Conditions: Strict anhydrous conditions are critical to prevent catalyst deactivation.[4]
-
Temperature Control: Start the reaction at a low temperature (e.g., 0°C) and then warm as needed while monitoring the reaction progress.[3]
-
Q4: How can I confirm the formation of the acid chloride?
The formation of the acid chloride can be monitored by spectroscopic methods such as Infrared (IR) spectroscopy, where you would observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber characteristic of an acyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural changes.
Data Presentation
Table 1: Comparative Analysis of Synthetic Methods for Acyl Chloride Synthesis *
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) |
| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95°C | ~90 minutes | ~96% |
| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temperature | Overnight | High |
| Triphosgene | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane | 80°C (353 K) | 4 hours | ~95% |
*Data based on the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride and should be considered as a starting point for optimization.[1][2]
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride [1]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Reagents: To the flask, add 3,4,5-Trifluorobenzoic acid. In a dropwise manner, add an excess of thionyl chloride followed by a catalytic amount of DMF.
-
Reaction: Heat the reaction mixture to 90-95°C and maintain this temperature for approximately 90 minutes.
-
Workup: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation, first at atmospheric pressure and then under vacuum.
-
Purification: Purify the resulting crude product by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride [1]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an inert gas inlet.
-
Reagents: Dissolve 3,4,5-Trifluorobenzoic acid in anhydrous dichloromethane. To this solution, add 1.1 equivalents of oxalyl chloride, followed by a few drops of dry DMF. A vigorous reaction will be observed.
-
Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain an oil.
-
Purification: Add toluene to the oil and re-concentrate under reduced pressure to afford the this compound. The product is often used in the next step without further purification.
Protocol 3: Synthesis using Triphosgene [2]
-
Setup: In a fume hood, equip a 4-necked round-bottom flask with a mechanical stirrer, thermometer, nitrogen inlet-outlet, and a condenser.
-
Reagents: Charge the flask with triphosgene (0.37 equivalents) and 1,2-dichloroethane. Heat the mixture slowly to 80°C (353 K).
-
Addition: Prepare a solution of 3,4,5-Trifluorobenzoic acid (1 equivalent) and DMF (5 mol %) in 1,2-dichloroethane. Add this solution dropwise to the heated triphosgene mixture over 1 hour at 80°C.
-
Reaction: Continue stirring the mixture for an additional 4 hours at the same temperature.
-
Workup: Cool the reaction mixture to 0°C and filter to remove any unreacted triphosgene. The filtrate contains the product and can be used directly or purified further.
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for acyl chloride synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. synquestlabs.com [synquestlabs.com]
Technical Support Center: 3,4,5-Trifluorobenzoyl Chloride in Amine Acylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trifluorobenzoyl chloride in amine acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound for amine acylation?
The main challenges stem from its high reactivity and moisture sensitivity.[1][2] Common issues include the formation of 3,4,5-trifluorobenzoic acid as a byproduct due to hydrolysis and potential low yields if the reaction conditions are not strictly controlled.[1][2]
Q2: Why is it crucial to maintain anhydrous conditions during the reaction?
This compound is highly susceptible to hydrolysis. Any moisture present in the reaction setup (glassware, solvents, reagents) will lead to the formation of the corresponding carboxylic acid, 3,4,5-trifluorobenzoic acid. This side reaction consumes the acyl chloride, reducing the yield of the desired amide product.[1][2]
Q3: What type of base should be used in these acylation reactions and why?
A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[3] The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction.[1][2] If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Q4: How can I monitor the progress of my acylation reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting amine, the disappearance of the amine spot and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding.[2][4] For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be utilized.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Hydrolysis of this compound: The acyl chloride has reacted with moisture to form 3,4,5-trifluorobenzoic acid. | - Ensure Strict Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure the amine and base are dry.[1] - Control Reaction Temperature: Add the acyl chloride dropwise to the cooled (0 °C) solution of the amine and base to manage the initial exothermic reaction.[2] |
| Incomplete Reaction: The reaction has not gone to completion. | - Increase Reaction Time and/or Temperature: Allow the reaction to stir at room temperature for a longer period (monitor by TLC). Gentle heating may be necessary for less reactive or sterically hindered amines.[2] - Use a Catalyst: For hindered or unreactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[5] | |
| Protonation of Starting Amine: The HCl byproduct has protonated the amine, making it non-nucleophilic. | - Ensure Sufficient Base: Use at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine or DIPEA. For amine hydrochloride salts, use two equivalents of the base.[2][3] | |
| Formation of Multiple Byproducts | Presence of 3,4,5-Trifluorobenzoic Acid: This is the most common byproduct, resulting from hydrolysis. | - Aqueous Workup with Mild Base: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or other mild base to extract the acidic byproduct into the aqueous layer.[1][2] |
| Double Acylation of Primary Amine: The primary amine has reacted with two molecules of the acyl chloride to form a diacylated product. | - Control Stoichiometry: Use a slight excess of the amine relative to the acyl chloride. - Slow Addition of Acyl Chloride: Add the acyl chloride solution slowly to the amine solution to maintain a low concentration of the acylating agent. | |
| Side reactions with bifunctional amines: If the amine contains other nucleophilic groups (e.g., hydroxyl), these may also be acylated. | - Use of Protecting Groups: Consider protecting other reactive functional groups on the amine substrate before performing the acylation. | |
| Difficulty in Product Purification | Co-elution of Product and Starting Material/Byproducts: The desired amide has a similar polarity to the remaining starting materials or byproducts. | - Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[3] |
| Emulsion formation during workup: The organic and aqueous layers do not separate cleanly. | - Add Brine: Wash the mixture with a saturated sodium chloride solution (brine) to help break the emulsion. - Filter through Celite: Passing the mixture through a pad of celite can sometimes help to break up emulsions. |
Quantitative Data
Due to the limited availability of specific literature data for the reaction of this compound with a wide range of amines, the following table provides illustrative yields based on the expected high reactivity of this acylating agent. Actual yields may vary depending on the specific amine substrate and reaction conditions.
| Amine Substrate | Amine Type | Product | Expected Yield (%) |
| Aniline | Primary Aromatic | N-phenyl-3,4,5-trifluorobenzamide | 85-95 |
| Benzylamine | Primary Aliphatic | N-benzyl-3,4,5-trifluorobenzamide | 90-98 |
| Morpholine | Secondary Cyclic | (3,4,5-trifluorophenyl)(morpholino)methanone | 90-98 |
| Diethylamine | Secondary Acyclic | N,N-diethyl-3,4,5-trifluorobenzamide | 88-96 |
| tert-Butylamine | Primary (Sterically Hindered) | N-tert-butyl-3,4,5-trifluorobenzamide | 70-85 |
Experimental Protocols
General Protocol for the N-Acylation of a Primary Amine with this compound
Materials:
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Primary amine (1.0 equivalent)
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This compound (1.05 equivalents)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath with stirring.
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Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove 3,4,5-trifluorobenzoic acid), and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be further purified by column chromatography on silica gel or by recrystallization.[3]
Visualizations
Caption: Main reaction and hydrolysis side reaction pathway.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Products from 3,4,5-Trifluorobenzoyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of products derived from reactions with 3,4,5-Trifluorobenzoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my reaction with this compound, and how is it formed?
A1: The most prevalent impurity is 3,4,5-Trifluorobenzoic acid. It is formed by the hydrolysis of the highly reactive this compound upon contact with moisture from the atmosphere, solvents, or reagents.
Q2: What is the initial and most crucial step to remove the 3,4,5-Trifluorobenzoic acid byproduct?
A2: The most effective first step is a liquid-liquid extraction using a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the acidic 3,4,5-Trifluorobenzoic acid, forming its water-soluble salt, which can then be separated from the organic layer containing your desired product.
Q3: My product is a solid. What is the recommended purification method?
A3: For solid products, such as amides, recrystallization is often the most efficient method and can lead to higher yields compared to chromatography.[1] The choice of solvent is critical for successful recrystallization.
Q4: What are some suitable recrystallization solvents for fluorinated amides and esters?
A4: For fluorinated amides, polar solvents like ethanol, acetone, and acetonitrile are often effective.[1] For less polar compounds, a co-solvent system such as hexane/ethyl acetate or hexane/dichloromethane may be necessary. It is highly recommended to perform a small-scale solvent screen to find the optimal conditions for your specific product.
Q5: My product is an oil or a low-melting solid. How should I purify it?
A5: For oily or low-melting solid products, column chromatography is the most suitable purification method. Standard silica gel can be effective, but for challenging separations involving other fluorinated compounds, a fluorinated stationary phase may provide better selectivity.[1]
Q6: How should I properly store this compound to prevent its degradation?
A6: Due to its high reactivity with water, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to minimize hydrolysis.
Troubleshooting Guides
Issue 1: Incomplete Removal of 3,4,5-Trifluorobenzoic Acid
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Possible Cause: Insufficient volume or concentration of the basic aqueous wash during liquid-liquid extraction.
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Solution:
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Ensure the aqueous base solution is saturated or of sufficient concentration to neutralize all acidic byproducts.
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Perform multiple washes with the basic solution. Checking the pH of the aqueous layer after the final wash to ensure it is basic can confirm the complete removal of the acid.
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If the acid co-elutes with your product during column chromatography, consider adding a small amount of a non-polar tertiary amine (e.g., triethylamine) to the mobile phase to retain the carboxylic acid on the baseline.
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Issue 2: Product "Oiling Out" During Recrystallization
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Possible Cause:
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The chosen solvent is too non-polar for your product at the desired crystallization temperature.
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The cooling of the solution is too rapid, preventing proper crystal lattice formation.
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The presence of significant impurities is depressing the melting point of your product.
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Solution:
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Solvent System Adjustment: Add a more polar co-solvent to increase the solubility of your product at elevated temperatures. Conversely, if the product is too soluble, a less polar anti-solvent can be slowly added to the hot solution to induce crystallization.[1]
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Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. Slow cooling promotes the formation of well-defined crystals.[1]
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Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.
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Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction
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Possible Cause: Vigorous shaking of the separatory funnel, especially when a biphasic mixture with similar densities or surfactants is present.
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Solution:
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Allow the mixture to stand undisturbed for a longer period.
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Instead of vigorous shaking, gently invert the separatory funnel multiple times.
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Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
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If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.
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Data Presentation
Table 1: Typical Yields and Purity for Amide Synthesis and Purification
| Product Type | Purification Method | Typical Yield (%) | Purity (%) | Notes |
| N-Aryl Amide | Aqueous Wash & Recrystallization | 70-90 | >98 | Yield and purity are highly dependent on the specific amine and reaction conditions. |
| N-Alkyl Amide | Aqueous Wash & Column Chromatography | 65-85 | >97 | Column chromatography is often necessary for more polar N-alkyl amides. |
| Tertiary Amide | Aqueous Wash & Column Chromatography | 75-91 | >98 | A traditional aqueous work-up followed by column chromatography can result in higher yields.[2] |
Table 2: Common Solvents for Recrystallization of 3,4,5-Trifluorobenzoyl Derivatives
| Solvent | Type | Polarity | Boiling Point (°C) | Common Use |
| Ethanol | Protic | Polar | 78 | Good general solvent for polar amides. |
| Acetonitrile | Aprotic | Polar | 82 | Effective for a wide range of amides.[1] |
| Acetone | Aprotic | Polar | 56 | Useful for moderately polar compounds.[1] |
| Hexane/Ethyl Acetate | Co-solvent | Non-polar/Polar | Variable | Good for compounds with intermediate polarity; the ratio can be adjusted. |
| Hexane/Dichloromethane | Co-solvent | Non-polar/Polar | Variable | Another versatile co-solvent system for tuning polarity. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis and Purification of an N-Aryl Amide
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Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
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Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred solution over 30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.
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Liquid-Liquid Extraction:
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Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times) to remove the 3,4,5-Trifluorobenzoic acid byproduct.
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Wash the organic layer with brine (saturated NaCl solution).
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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Recrystallization (for solid products): Dissolve the crude product in a minimum amount of a suitable hot recrystallization solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Column Chromatography (for oily or impure solid products): Dissolve the crude product in a minimal amount of a suitable solvent and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Protocol 2: General Procedure for the Synthesis and Purification of an Ester
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a base such as pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).
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Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Work-up:
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Quench the reaction by carefully adding 1 M HCl to neutralize the pyridine.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Mandatory Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Decision tree for selecting the appropriate purification method.
Caption: Main reaction versus the hydrolysis side reaction.
References
Overcoming solubility issues in 3,4,5-Trifluorobenzoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 3,4,5-Trifluorobenzoyl chloride in chemical syntheses, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule and is generally soluble in a range of common aprotic organic solvents. Due to its high reactivity, it will react with protic solvents such as water, alcohols, and amines, leading to hydrolysis or acylation rather than simple dissolution. Therefore, true solubility should only be considered in inert, aprotic solvents.
Q2: In which solvents is this compound typically used for reactions?
A2: Common solvents for reactions involving this compound include chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), ethers like tetrahydrofuran (THF), and polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (ACN). The choice of solvent often depends on the specific reaction, the solubility of other reactants, and the reaction temperature.
Q3: What are the primary side products to be aware of in reactions with this compound?
A3: The most common side product is 3,4,5-trifluorobenzoic acid, which forms from the hydrolysis of the acyl chloride by any trace amounts of water in the reaction mixture. It is crucial to use anhydrous conditions to minimize the formation of this impurity.
Q4: How can I remove the 3,4,5-trifluorobenzoic acid byproduct from my reaction mixture?
A4: 3,4,5-Trifluorobenzoic acid can be readily removed by performing a liquid-liquid extraction with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: My substrate (amine, alcohol, or arene) is poorly soluble in the desired reaction solvent.
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Possible Cause: A mismatch in the polarity of the substrate and the solvent. For instance, a nonpolar substrate may have limited solubility in a polar aprotic solvent required for the acylation reaction.
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Solution:
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Solvent Screening: Test the solubility of your substrate in a variety of anhydrous aprotic solvents to find a suitable medium where all reactants are soluble.
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Co-solvent System: Employ a mixture of solvents. For example, if your substrate is sparingly soluble in dichloromethane (DCM), adding a co-solvent in which it is more soluble, such as a small amount of anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), can enhance its overall concentration in the reaction mixture.
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Temperature Modification: Gently warming the reaction mixture can increase the solubility of the reactants. However, this should be done cautiously as higher temperatures can also lead to increased side product formation.
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Phase-Transfer Catalysis: For reactions with ionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the nucleophile into the organic phase where the reaction with this compound occurs.
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Issue 2: The reaction appears heterogeneous, with one of the reactants precipitating out of solution.
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Possible Cause: The initial reactants may be soluble, but as the reaction proceeds, the product or a reaction intermediate may be insoluble in the chosen solvent, leading to its precipitation. In some cases, the salt byproduct (e.g., triethylammonium chloride) is insoluble and precipitates.
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Solution:
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Solvent Change: If the product is precipitating, a different solvent or a co-solvent system that can solubilize all components of the reaction mixture may be necessary.
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Increased Solvent Volume: Increasing the dilution of the reaction can sometimes keep all components in solution.
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Mechanical Stirring: Vigorous stirring can help to maintain a fine suspension and ensure adequate contact between the dissolved and solid-phase reactants.
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Monitoring the Precipitate: If the precipitate is the hydrochloride salt of the base used (e.g., triethylammonium chloride), its formation is an indication that the reaction is proceeding. This is often not detrimental to the reaction outcome.
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Data Presentation
| Solvent Class | Example Solvent | Expected Solubility | Notes |
| Halogenated | Dichloromethane (DCM) | Soluble | A common solvent for acylation reactions. |
| 1,2-Dichloroethane (DCE) | Soluble | Often used for higher temperature reactions. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | Good general-purpose solvent. |
| Diethyl ether | Soluble | Lower boiling point may limit its use. | |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | High boiling point, can be difficult to remove. |
| Acetonitrile (ACN) | Soluble | A common polar aprotic solvent. | |
| Aromatic | Toluene | Soluble | Can be used, especially in Friedel-Crafts reactions. |
| Nonpolar | Hexanes, Heptane | Sparingly Soluble | Generally not recommended as primary reaction solvents. |
Experimental Protocols
1. Amide Synthesis with a Poorly Soluble Amine
This protocol describes the acylation of a hypothetical poorly soluble primary amine.
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Materials:
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This compound
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Poorly soluble primary amine
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Tetrahydrofuran (THF)
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Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the poorly soluble primary amine (1.0 equivalent) in anhydrous DCM.
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Add a minimal amount of anhydrous THF dropwise while stirring until the amine fully dissolves.
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Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
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In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
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Slowly add the solution of this compound to the stirred amine solution at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude amide by recrystallization or column chromatography.
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2. Esterification of a Sterically Hindered Alcohol
This protocol is for the esterification of a sterically hindered secondary alcohol where solubility and reactivity might be challenging.
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Materials:
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This compound
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Sterically hindered secondary alcohol
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4-Dimethylaminopyridine (DMAP)
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
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-
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve the sterically hindered secondary alcohol (1.0 equivalent), DMAP (0.1 equivalents), and triethylamine (1.5 equivalents) in anhydrous DCM.
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Cool the mixture to 0 °C in an ice bath.
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In a separate flask, prepare a solution of this compound (1.2 equivalents) in anhydrous DCM.
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Add the this compound solution dropwise to the stirred alcohol solution at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting alcohol.
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Dilute the reaction mixture with DCM and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude ester by silica gel column chromatography.
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3. Friedel-Crafts Acylation of a High Molecular Weight Arene
This protocol details the Friedel-Crafts acylation of a high molecular weight, potentially less soluble, arene.
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Materials:
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This compound
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High molecular weight arene (e.g., a polycyclic aromatic hydrocarbon)
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Aluminum chloride (AlCl₃), anhydrous
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Anhydrous 1,2-dichloroethane (DCE)
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-
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCE.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCE to the stirred suspension.
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After stirring for 15 minutes, add a solution of the arene (1.0 equivalent) in anhydrous DCE dropwise over 30 minutes, maintaining the temperature at 0-5 °C. If the arene has poor solubility, it can be added as a solution in a minimal amount of DCE or as a fine powder in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 50-60 °C) for 2-6 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCE.
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Purify the product by column chromatography or recrystallization.
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Visualizations
Optimizing reaction conditions for 3,4,5-Trifluorobenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 3,4,5-Trifluorobenzoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly reactive acylating agent. It is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluorinated phenyl ring can impart unique properties to target molecules, such as increased metabolic stability and enhanced biological activity. Its primary reactions involve nucleophilic acyl substitution with amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.
Q2: What are the most significant challenges when working with this compound?
A2: The primary challenges arise from its high reactivity, particularly its sensitivity to moisture.[1] Common problems include:
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Low Yield: Often a result of the hydrolysis of the acyl chloride or deactivation of catalysts by moisture.[1]
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Side Product Formation: The most common side product is 3,4,5-trifluorobenzoic acid, formed via hydrolysis.[1]
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Difficult Purification: The presence of the hydrolyzed acid can complicate the purification of the desired product.
Q3: How should I properly store and handle this compound?
A3: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is best kept in a cool, dry place.[2] When handling, always use dry glassware and syringes, and work under an inert atmosphere to minimize exposure to moisture.[2]
Q4: What are the initial signs of hydrolysis in my reaction?
A4: Signs of hydrolysis include a lower than expected yield of your desired product and the presence of 3,4,5-trifluorobenzoic acid as a significant byproduct, which can be detected by analytical techniques like NMR or LC-MS.[2] You might also observe a decrease in the pH of your reaction mixture due to the formation of HCl as a byproduct of hydrolysis.[2]
Troubleshooting Guides
Issue 1: Low Product Yield in Amidation/Esterification Reactions
Low yields in acylation reactions are a common frustration. The following guide provides a systematic approach to troubleshooting this issue.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | The most frequent cause of low yield is the reaction of the acyl chloride with trace amounts of water.[1] Solution: Implement stringent anhydrous techniques. Oven-dry all glassware and cool it under an inert gas. Use anhydrous solvents, and handle all reagents under a nitrogen or argon atmosphere.[2] |
| Inadequate Neutralization of HCl Byproduct (Amidation) | In amidation reactions, the HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl as it is formed.[3] |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. Solution: For most amidations and esterifications, starting the reaction at 0 °C during the dropwise addition of the acyl chloride is recommended to control the initial exotherm.[1] The reaction can then be allowed to warm to room temperature and stirred until completion.[1] Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time and temperature. |
| Inactive Nucleophile | The amine or alcohol you are using may be of poor quality or contain impurities. Solution: Use a freshly opened bottle of the nucleophile or purify it before use. Ensure the nucleophile is also dry. |
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of 3,4,5-Trifluorobenzoic Acid Impurity in the Product
The presence of the carboxylic acid byproduct is the most common impurity issue.
Purification Strategy
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Aqueous Basic Wash: After the reaction is complete, perform a liquid-liquid extraction. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the acidic 3,4,5-trifluorobenzoic acid, converting it into its water-soluble salt.[4] This salt will then partition into the aqueous layer, effectively removing it from your product in the organic layer.[4]
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Recrystallization (for solid products): If your product is a solid, recrystallization is an excellent method for further purification.[4]
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Column Chromatography (for oils or low-melting solids): For products that are oils or do not crystallize easily, purification by column chromatography on silica gel is recommended.[5]
Recrystallization Solvent Selection for Fluorinated Amides and Esters
| Compound Type | Recommended Solvents |
| Fluorinated Amides | Polar solvents such as ethanol, acetone, and acetonitrile have been shown to be effective.[4] For less polar compounds, a co-solvent system like hexane/ethyl acetate may be necessary.[4] |
| Fluorinated Esters | A solvent system of ethanol and water is often a good starting point for recrystallization.[6] |
dot
Caption: General purification workflow for products.
Issue 3: Low Yield in Friedel-Crafts Acylation
Friedel-Crafts acylation with this compound can be challenging.
Optimization Strategies
| Factor | Recommendation |
| Catalyst Choice and Stoichiometry | A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required.[3] Unlike many other catalytic reactions, Friedel-Crafts acylation often necessitates a stoichiometric amount of the catalyst because the ketone product forms a complex with the Lewis acid, rendering it inactive.[7][8] |
| Anhydrous Conditions | The Lewis acid catalyst is extremely sensitive to moisture.[7] Strict anhydrous conditions are crucial to prevent catalyst deactivation.[3] |
| Substrate Reactivity | Friedel-Crafts acylation is an electrophilic aromatic substitution and does not work well with strongly deactivated aromatic rings (e.g., those containing nitro or cyano groups).[1] If your substrate is strongly deactivated, this reaction may not be suitable.[1] |
| Reaction Temperature | These reactions can be exothermic. It is advisable to maintain a low temperature (e.g., 0-5 °C) during the addition of reagents to control the reaction and minimize side product formation.[3] |
Experimental Protocols
General Protocol for Amidation
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[2]
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any hydrolyzed acyl chloride.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Esterification
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane.[2]
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous dichloromethane.[2]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.[2]
-
Once complete, dilute the mixture with dichloromethane and wash sequentially with water, 1 M HCl (to remove the pyridine), and saturated sodium bicarbonate solution.[2]
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
General Protocol for Friedel-Crafts Acylation
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in an anhydrous solvent like dichloromethane.[3]
-
Cool the suspension to 0 °C.
-
Slowly add this compound (1.0 eq.) to the stirred suspension.
-
After stirring for approximately 15 minutes, add a solution of the electron-rich aromatic compound (1.0 eq.) in the same anhydrous solvent dropwise, maintaining the temperature between 0-5 °C.[3]
-
Stir the reaction at this temperature for 1-3 hours, monitoring by TLC.[3]
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[7]
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.[3]
References
Technical Support Center: 3,4,5-Trifluorobenzoyl Chloride Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction workup of 3,4,5-Trifluorobenzoyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should be concerned about during the workup of a reaction with this compound?
A1: The most common impurity is 3,4,5-trifluorobenzoic acid. This is formed by the hydrolysis of the highly reactive this compound upon contact with water. It is crucial to work under anhydrous conditions until the quenching step to minimize the formation of this byproduct.
Q2: How can I remove the 3,4,5-trifluorobenzoic acid impurity during the workup?
A2: 3,4,5-Trifluorobenzoic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Q3: What is the purpose of using a base, like triethylamine or pyridine, in the reaction itself?
A3: In reactions such as amide or ester formation, this compound reacts with a nucleophile (e.g., an amine or alcohol) to produce the desired product and hydrochloric acid (HCl) as a byproduct.[1] A non-nucleophilic base is added to the reaction mixture to neutralize the HCl, preventing it from forming a salt with the amine nucleophile and stopping the reaction.[1]
Q4: My product is a solid that precipitates from the reaction mixture upon adding water. What is the best way to isolate it?
A4: If your product is a solid and precipitates upon quenching the reaction with water, you can isolate it by filtration. The solid should then be washed with water to remove any water-soluble impurities. For higher purity, the solid can be redissolved in an organic solvent like ethyl acetate, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.[2]
Q5: How should I properly store and handle this compound to prevent degradation?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be handled in a dry environment, and anhydrous solvents and glassware should be used for reactions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Hydrolysis of this compound: The starting material may have been hydrolyzed to 3,4,5-trifluorobenzoic acid before or during the reaction. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use anhydrous solvents.- Handle this compound under an inert atmosphere. |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Ensure the correct stoichiometry of reagents is used.- Consider increasing the reaction time or temperature if the reaction is sluggish. | |
| Presence of a Major Byproduct with a Carboxylic Acid Peak in Analytical Data (e.g., IR, NMR) | Formation of 3,4,5-trifluorobenzoic acid: This is due to the hydrolysis of the starting acyl chloride. | - During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproduct. |
| Formation of a White Precipitate (Salt) During the Reaction | Reaction of the amine nucleophile with the HCl byproduct: The amine hydrochloride salt is often insoluble in common organic solvents. | - This is expected. The addition of a non-nucleophilic base (e.g., triethylamine) will neutralize the HCl and often keep the reaction mixture homogeneous. |
| Product is Difficult to Purify | Presence of unreacted starting materials or byproducts: The crude product may contain unreacted amine/alcohol, excess base, or byproducts. | - Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base.- Wash with a saturated NaHCO₃ solution to remove acidic impurities.- Follow with a brine wash to remove residual water.- If necessary, purify the product by column chromatography or recrystallization.[3] |
Experimental Protocols
Protocol: Synthesis of an Amide using this compound
This protocol describes a general procedure for the synthesis of an N-aryl amide from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing:
-
Wash the organic layer with 1 M HCl to remove any unreacted amine and triethylamine.
-
Wash the organic layer with saturated aqueous NaHCO₃ to remove any 3,4,5-trifluorobenzoic acid.
-
Wash the organic layer with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for amide synthesis and workup.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification Strategies for Reactions Involving 3,4,5-Trifluorobenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing unreacted 3,4,5-Trifluorobenzoyl chloride and related impurities from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from my reaction?
The most common and effective method is a two-step quench and extraction procedure. First, the highly reactive this compound is quenched, typically with water, to convert it into the less reactive and water-insoluble 3,4,5-trifluorobenzoic acid. Subsequently, a basic aqueous wash is employed to deprotonate the carboxylic acid, forming a water-soluble salt that can be easily extracted from the organic phase containing your desired product.[1] For products that are oils or low-melting solids, column chromatography is often the most suitable purification method. For solid products, recrystallization can be a highly effective purification technique.
Q2: My reaction mixture formed an emulsion during the basic aqueous wash. How can I resolve this?
Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the funnel to mix the layers.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[1]
-
Filtration: If the emulsion persists, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
Q3: After quenching and extraction, my product is still impure. What are the likely impurities and how can I remove them?
The most common impurity is 3,4,5-trifluorobenzoic acid, which forms from the hydrolysis of the unreacted acyl chloride.[2][3] If this remains after the basic wash, it indicates an incomplete extraction. Ensure you are using a sufficient volume and concentration of the basic solution and consider performing multiple extractions.
Another potential impurity is 3,4,5-trifluorobenzoic anhydride, which can form if the acyl chloride reacts with the parent carboxylic acid. This non-acidic impurity will not be removed by a basic wash. In this case, further purification by column chromatography or recrystallization is necessary.
Q4: What are the key considerations for storing this compound to prevent degradation?
This compound is highly sensitive to moisture.[3] To prevent hydrolysis into 3,4,5-trifluorobenzoic acid, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guides
Problem: Low Yield of Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Consider extending the reaction time or moderately increasing the temperature if the reaction is sluggish.[3] |
| Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[3] |
| Suboptimal Base/Solvent | Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl byproduct in reactions with amines or alcohols.[3] |
Problem: Presence of 3,4,5-Trifluorobenzoic Acid in Product
| Possible Cause | Recommended Solution |
| Incomplete Quenching | After the addition of water, allow the mixture to stir for an additional 15-20 minutes to ensure all the excess acyl chloride has hydrolyzed.[1] |
| Insufficient Basic Extraction | Use a sufficient volume of a saturated basic solution (e.g., NaHCO₃). Perform at least two to three extractions. Check the pH of the final aqueous wash to ensure it is basic. |
| Product is Acid-Soluble | If your product has a basic moiety, it may be extracted into the aqueous acidic layer during workup. Neutralize the aqueous layer and extract your product with an organic solvent. |
Data Presentation
Table 1: Comparison of Purification Methods for Products Derived from this compound
| Purification Method | Typical Impurities Removed | Product Phase | Expected Purity | Anticipated Yield | Key Considerations |
| Basic Aqueous Wash (e.g., sat. NaHCO₃) | 3,4,5-Trifluorobenzoic acid, HCl | Liquid (in organic solvent) | >90% (crude) | >95% (recovery) | Ensure complete reaction quenching first. Multiple washes are recommended. |
| Column Chromatography | 3,4,5-Trifluorobenzoic anhydride, other non-acidic byproducts | Liquid or Solid | >98% | 70-90% | Requires solvent system optimization via TLC. |
| Recrystallization | Byproducts with different solubility profiles | Solid | >99% | 60-85% | Dependent on finding a suitable solvent system. |
| Vacuum Distillation | Non-volatile impurities | Liquid | >98% | 70-90% | Suitable for thermally stable, liquid products.[4][5] |
Experimental Protocols
Protocol 1: Quenching and Basic Aqueous Extraction
This protocol describes the standard procedure for removing unreacted this compound and the resulting 3,4,5-trifluorobenzoic acid.
Materials:
-
Reaction mixture in an appropriate organic solvent
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath to 0°C.
-
Quenching: Slowly add deionized water dropwise to the cold, stirred reaction mixture. The hydrolysis of acyl chlorides is exothermic. Control the rate of addition to maintain a low temperature. Continue adding water until gas evolution (HCl) ceases. Stir for an additional 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add a sufficient volume of saturated aqueous NaHCO₃ solution.
-
Venting: Stopper the funnel, invert it, and immediately vent to release pressure from CO₂ evolution.
-
Mixing: Shake the funnel gently, with frequent venting. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with saturated aqueous NaHCO₃ solution two more times.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Mandatory Visualizations
Caption: A flowchart illustrating the general workflow for the purification of a product from a reaction involving this compound.
Caption: A decision-making diagram for troubleshooting the presence of common impurities after the initial workup procedure.
References
Troubleshooting low conversion rates in acylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low conversion rates, encountered during acylation reactions.
Section 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. However, the reaction is sensitive to various factors that can lead to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts acylation is resulting in a very low yield or no product at all. What are the first things I should check?
A1: Initial checks should focus on the integrity of your reagents and the reaction setup.
-
Moisture Control : The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and the acylating agent (e.g., acyl chlorides, anhydrides) are extremely sensitive to moisture.[1][2] Ensure all glassware was rigorously dried (flame- or oven-dried) and the reaction is run under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[3][4]
-
Reagent Quality : Verify the purity of your aromatic substrate and acylating agent. Impurities can inhibit the reaction or lead to side products.[2]
-
Catalyst Activity : Lewis acids like AlCl₃ are hygroscopic and can be deactivated by atmospheric moisture. Use a fresh, free-flowing powder from a newly opened container or one that has been properly stored in a desiccator.[1] If the catalyst appears clumpy, it has likely been compromised.[1]
Q2: Why is my reaction not working with an aromatic substrate that has an amine (-NH₂) or hydroxyl (-OH) group?
A2: Aromatic compounds with basic amine or hydroxyl groups are generally unsuitable for Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid catalyst.[1] This interaction forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring, preventing the desired acylation.[1][3]
Q3: My aromatic ring has a nitro (-NO₂) or carbonyl (-COR) group, and the yield is poor. What is the problem?
A3: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) deactivate the aromatic ring, making it less nucleophilic and thus unreactive towards the electrophilic acylium ion.[2][3] The benzene ring needs to be at least as reactive as a mono-halobenzene for the reaction to proceed.
Q4: I'm observing the formation of multiple isomers or unexpected products. How can I improve selectivity?
A4: Regioselectivity can be influenced by solvent and temperature. For example, in the acylation of naphthalene, a non-polar solvent like carbon disulfide (CS₂) at lower temperatures favors the kinetically controlled alpha-substituted product.[1][5] In contrast, a more polar solvent like nitrobenzene at higher temperatures can lead to the thermodynamically more stable beta-substituted product.[5]
Q5: My reaction seems to work, but I lose a significant amount of product during the aqueous workup. What could be going wrong?
A5: A common issue during workup is the formation of a stable emulsion when quenching the reaction mixture, which complicates the separation of organic and aqueous layers.[1] To prevent this, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[1][5][6] If an emulsion persists, adding a saturated NaCl solution (brine) can help break it.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Data Presentation: Common Reaction Parameters
| Parameter | Common Range/Condition | Notes |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, SnCl₄ | AlCl₃ is most common but highly sensitive to moisture. Milder catalysts like ZnCl₂ may be needed for sensitive substrates like thiophene.[7] |
| Catalyst Stoichiometry | 1.1 - 2.5 equivalents | Stoichiometric or excess amounts are often required as the product ketone complexes with the catalyst, deactivating it.[2][3] |
| Acylating Agent | Acyl Chloride, Acid Anhydride | Acyl chlorides are generally more reactive than anhydrides.[8] |
| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂), Nitrobenzene | Solvent choice can affect solubility and regioselectivity.[1] Must be anhydrous. |
| Temperature | 0 °C to Reflux | Highly dependent on substrate reactivity. Reactions are often started at 0 °C to control the initial exotherm.[3][4] |
Experimental Protocol: General Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the acylation of anisole with acetyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride (1.1 eq)
-
Anisole (1.0 eq)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Crushed ice and concentrated HCl for workup
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a stir bar, addition funnel, and reflux condenser under an inert atmosphere.[3] Ensure all glassware is free of moisture.[4]
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Stir to create a suspension.
-
Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath.[3] Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred suspension via the addition funnel.
-
Substrate Addition: Dissolve anisole (1.0 eq) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[3] Control the addition rate to manage the exothermic reaction.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours.[3] Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl to quench the reaction and hydrolyze the aluminum complex.[3][5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Section 2: Esterification & Amide Formation
Acylation of alcohols and amines to form esters and amides is a cornerstone of organic synthesis. While often more robust than Friedel-Crafts reactions, these transformations can also suffer from low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My esterification/amidation reaction is slow or stalling. How can I improve the conversion rate?
A1: Several factors can lead to poor conversion:
-
Reactivity of Acylating Agent : The choice of acylating agent is critical. Reactivity generally follows the order: Acyl Chloride > Acid Anhydride > Carboxylic Acid.[8] If using a carboxylic acid, an activating agent is required.
-
Insufficient Nucleophilicity : The alcohol or amine may not be sufficiently nucleophilic. For amines, electron-withdrawing groups on the substrate can decrease reactivity.[8] For alcohols, steric hindrance can slow the reaction.[9]
-
Catalyst Issues : In many acylations, a catalyst is essential. For esterifications using anhydrides, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can dramatically increase the rate.[10][11] For amidations, a base like pyridine or triethylamine is often used to neutralize the acid byproduct and drive the reaction.[8]
-
Equilibrium (Fischer Esterification) : When reacting a carboxylic acid directly with an alcohol (Fischer esterification), the reaction is an equilibrium. Water is produced as a byproduct, and its presence can drive the reaction backward.[9]
Q2: How can I overcome the equilibrium limitation in a Fischer Esterification?
A2: To drive the equilibrium towards the product ester, you must remove water as it is formed. This can be achieved by:
-
Using a Dean-Stark apparatus to azeotropically remove water.[9]
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[9]
-
Using a large excess of one of the reactants (usually the alcohol if it is inexpensive and volatile).
Q3: I am trying to perform a Steglich esterification, but the yield is low. What are the common pitfalls?
A3: The Steglich esterification, which uses a carbodiimide (like DCC or EDC) to activate a carboxylic acid, is performed under mild conditions but requires careful attention to detail.
-
Moisture : Carbodiimides are moisture-sensitive. Ensure anhydrous conditions.
-
Catalyst : The reaction requires a catalytic amount of a nucleophilic catalyst, typically DMAP.[12]
-
Byproduct Removal : The reaction produces a urea byproduct (dicyclohexylurea, DCU, if using DCC) which is often insoluble and removed by filtration.[9] However, if the product is also poorly soluble, co-precipitation can lead to product loss. Choosing a water-soluble carbodiimide like EDC can simplify purification, as the resulting urea byproduct can be removed with an aqueous wash.[13]
Q4: My acylation of an amine is producing di-acylated side products. How can I prevent this?
A4: Di-acylation can occur if an excess of the acylating agent is used with a primary amine or other substrates with multiple acylation sites.[8] To minimize this, use a stoichiometric amount (or only a slight excess, e.g., 1.05 eq) of the acylating agent and add it slowly (dropwise) to the reaction mixture to avoid localized high concentrations.[8]
Logical Relationships in Acylation Troubleshooting
Caption: Key factors and solutions for low conversion in general acylations.
Data Presentation: Common Catalysts and Conditions
| Reaction Type | Acylating Agent | Common Catalyst / Additive | Solvent | Typical Temperature |
| Fischer Esterification | Carboxylic Acid | H₂SO₄, p-TsOH (catalytic) | Excess Alcohol (as solvent) or Toluene | Reflux[9] |
| Steglich Esterification | Carboxylic Acid | DCC or EDC (1.1 eq), DMAP (0.1 eq) | DCM, THF, Acetonitrile[14] | Room Temperature[9] |
| Acylation of Alcohols | Acid Anhydride | DMAP, Pyridine | DCM, THF | 0 °C to Room Temp |
| Acylation of Amines | Acyl Chloride | Pyridine, Triethylamine (Et₃N) | DCM, THF | 0 °C to Room Temp |
| Solvent/Catalyst-Free | Acid Anhydride | None | None | 60 - 85 °C[15][16] |
Experimental Protocol: Steglich Esterification of Mandelic Acid
This protocol describes the esterification of mandelic acid with benzyl alcohol using DCC and DMAP.
Materials:
-
Mandelic acid (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution, Saturated NaHCO₃ solution, Brine
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve mandelic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight. Monitor the reaction by TLC.
-
Workup - Byproduct Removal: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration, washing the solid with a small amount of cold DCM.[9]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jove.com [jove.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3,4,5-Trifluorobenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection, troubleshooting, and experimental protocols for reactions involving 3,4,5-Trifluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and what types of catalysts are typically used?
A1: this compound is a versatile reagent commonly used in three main types of reactions:
-
Amide Formation: Reaction with primary or secondary amines to form N-substituted-3,4,5-trifluorobenzamides. This reaction is typically facilitated by a non-nucleophilic base that acts as a catalyst and an acid scavenger.
-
Friedel-Crafts Acylation: Electrophilic aromatic substitution to introduce the 3,4,5-trifluorobenzoyl group onto an aromatic ring. This reaction requires a strong Lewis acid catalyst.
-
Esterification: Reaction with alcohols to form the corresponding esters. This can be achieved using a nucleophilic catalyst.
Q2: Why are anhydrous conditions so critical in reactions with this compound?
A2: this compound is highly reactive and susceptible to hydrolysis. The presence of moisture will lead to the formation of 3,4,5-trifluorobenzoic acid, which reduces the yield of the desired product and can complicate purification. Therefore, it is crucial to use oven-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does the electron-withdrawing nature of the fluorine atoms affect the reactivity of this compound?
A3: The three fluorine atoms on the benzene ring are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon. This enhanced reactivity makes this compound a potent acylating agent, but it can also lead to increased sensitivity and potential side reactions if not handled correctly.
Troubleshooting Guides
Amide Formation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Amide | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the use of a suitable base (e.g., triethylamine, DIPEA) in stoichiometric amounts to neutralize the HCl byproduct.[1][2] |
| Hydrolysis of the acyl chloride. | - Ensure strictly anhydrous conditions.[1] | |
| Poor quality of reagents. | - Use freshly distilled amines and high-purity this compound. | |
| Formation of Byproducts | Reaction with a difunctional nucleophile. | - Protect other reactive functional groups on the amine before the reaction. |
| Side reaction with the solvent. | - Use a non-reactive, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). |
Friedel-Crafts Acylation
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or insufficient Lewis acid catalyst. | - Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃). - Use a stoichiometric amount of the Lewis acid, as it can form a complex with the product ketone. |
| Deactivated aromatic substrate. | - The aromatic substrate should not contain strongly electron-withdrawing groups. | |
| Formation of Isomers | Reaction temperature is too high. | - Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable isomer. |
| Difficult Product Isolation | Complex formation between product and catalyst. | - Quench the reaction carefully with an acid/ice mixture to break up the complex. |
Catalyst Selection and Data Presentation
Amide Formation Catalyst Comparison
| Catalyst/Base | Typical Loading (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Triethylamine (TEA) | 1.1 - 1.5 | DCM, THF | 0 to RT | >90 | Commonly used, effective HCl scavenger.[1][2] |
| Diisopropylethylamine (DIPEA) | 1.1 - 1.5 | DCM, THF | 0 to RT | >90 | A more sterically hindered base, useful for sensitive substrates.[1] |
| Pyridine | 1.1 - 1.5 | DCM | 0 to RT | >85 | Can also act as a nucleophilic catalyst. |
Friedel-Crafts Acylation Catalyst Comparison
| Catalyst | Typical Loading (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Aluminum Chloride (AlCl₃) | 1.0 - 1.2 | Dichloromethane, 1,2-Dichloroethane | 0 to Reflux | 70-95 | The most common and powerful Lewis acid for this reaction.[3][4] |
| Iron(III) Chloride (FeCl₃) | 1.0 - 1.2 | Dichloromethane | RT to Reflux | 60-85 | A milder alternative to AlCl₃. |
| Zinc Chloride (ZnCl₂) | 1.0 - 1.2 | Dichloromethane | RT to Reflux | 50-75 | Less reactive, may require higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3,4,5-trifluorobenzamide
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of Toluene with this compound
Materials:
-
This compound
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ice-cold 1 M HCl solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried three-neck flask equipped with a dropping funnel and a reflux condenser, add anhydrous AlCl₃ (1.2 equiv.) and anhydrous DCE under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equiv.) and toluene (1.1 equiv.) in anhydrous DCE dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted-3,4,5-trifluorobenzamides.
Caption: Signaling pathway for the Friedel-Crafts acylation reaction.
References
Preventing hydrolysis of 3,4,5-Trifluorobenzoyl chloride during reaction
Welcome to the technical support center for 3,4,5-Trifluorobenzoyl Chloride. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during its use in chemical synthesis, with a primary focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound is a derivative of benzoyl chloride with three fluorine atoms on the benzene ring.[1][2] These electron-withdrawing fluorine atoms significantly increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it an excellent acylating agent but also renders it highly susceptible to nucleophilic attack by water, leading to hydrolysis.[3][4]
Q2: Why is it critical to prevent the hydrolysis of this compound during a reaction?
Hydrolysis is the reaction of this compound with water, which converts it into 3,4,5-Trifluorobenzoic acid and hydrochloric acid (HCl).[5][6][7] This side reaction is detrimental for several reasons:
-
Reduced Yield: It consumes the starting material, lowering the yield of your desired acylated product.[5]
-
Product Contamination: The resulting carboxylic acid can be difficult to separate from the desired product.
-
Byproduct Interference: The generated HCl can protonate and deactivate amine nucleophiles or catalyze other unwanted side reactions.[5][8]
Q3: What are the tell-tale signs of significant hydrolysis in my reaction?
Key indicators that hydrolysis is occurring include:
-
A lower than expected yield of the desired product.[5]
-
The presence of 3,4,5-Trifluorobenzoic acid as a major byproduct, which can be identified using analytical techniques like NMR, LC-MS, or GC-MS.[6]
-
A drop in the pH of the reaction mixture due to the formation of HCl.[6][8]
-
The acyl chloride may fume when exposed to air due to its reaction with atmospheric moisture, producing HCl gas.[9]
Q4: How should this compound be properly stored and handled?
Due to its moisture sensitivity, proper storage and handling are crucial.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[10][12]
-
Handling: Always handle the reagent under an inert atmosphere using a Schlenk line or a glove box.[6] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2][11]
Troubleshooting Guide: Preventing Hydrolysis
This guide addresses common issues related to the hydrolysis of this compound during acylation reactions.
Issue 1: Low Yield of Acylated Product and Presence of Carboxylic Acid Byproduct
This is the most common problem and directly points to hydrolysis of the acyl chloride.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Water in Reaction | Ensure Anhydrous Conditions: • Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert gas stream.[6]• Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.[6]• Ensure the nucleophile (amine/alcohol) is pure and dry. | Acyl chlorides are highly reactive with even trace amounts of water.[13] Eliminating water is the most critical step to prevent hydrolysis. |
| HCl Byproduct Deactivating Nucleophile | Use a Non-Nucleophilic Base: • Add a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction (1.1-1.5 equivalents).[6]• Pyridine can also be used as a base and sometimes as a catalyst.[13][14] | The base scavenges the HCl generated during the reaction, preventing it from protonating and deactivating the amine or alcohol nucleophile.[5][14] |
| Reaction Temperature Too High | Optimize Reaction Temperature: • Add the this compound solution dropwise while cooling the reaction mixture, typically to 0°C in an ice bath.[5][6]• Allow the reaction to warm to room temperature slowly. | The acylation reaction is often exothermic. Cooling controls the reaction rate, minimizing side reactions and giving the desired nucleophile a kinetic advantage over residual water.[5] |
| Inefficient Mixing in Biphasic Reactions | Improve Mixing: • For Schotten-Baumann conditions (a two-phase system), ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[5]• Consider using a phase-transfer catalyst if the nucleophile has low solubility in the organic phase.[5] | Effective mixing is essential to ensure the acyl chloride reacts preferentially with the target nucleophile rather than water at the phase boundary.[5] |
Experimental Protocols
The following are general protocols for the acylation of amines and alcohols that can be adapted for specific substrates.
Protocol 1: Synthesis of an N-Substituted-3,4,5-Trifluorobenzamide
This protocol describes the reaction of this compound with a primary or secondary amine.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[6]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a syringe or an addition funnel over 15-30 minutes.[6]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[6]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any carboxylic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a 3,4,5-Trifluorobenzoate Ester
This protocol outlines the esterification of an alcohol using this compound.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) dissolved in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dropwise, add a solution of this compound (1.2 equivalents) in anhydrous DCM to the stirred alcohol solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC-MS.[6]
-
Workup: Once the reaction is complete, dilute the mixture with DCM.
-
Purification: Wash the organic solution sequentially with water, 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude ester can be purified by column chromatography or distillation.[6]
Visual Guides
Diagram 1: Hydrolysis Pathway
The following diagram illustrates the nucleophilic addition-elimination mechanism for the hydrolysis of this compound.[7][9]
Diagram 2: Experimental Workflow for Preventing Hydrolysis
This workflow outlines the key steps to minimize water contamination and prevent hydrolysis during the acylation reaction.
Diagram 3: Troubleshooting Logic for Low Product Yield
This diagram provides a logical flow to diagnose the cause of low yields, focusing on hydrolysis as the primary culprit.
References
- 1. This compound 97 177787-26-7 [sigmaaldrich.com]
- 2. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. synquestlabs.com [synquestlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: 3,4,5-Trifluorobenzoyl Chloride Versus Other Acylating Agents in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of 3,4,5-trifluorobenzoyl chloride against other commonly used acylating agents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic challenges.
The Impact of Fluorination on Reactivity
Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom.[1] This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The presence of electron-withdrawing substituents on the aromatic ring, such as fluorine atoms, further enhances this reactivity. In this compound, the three fluorine atoms significantly increase the partial positive charge on the carbonyl carbon, making it a more potent acylating agent compared to its non-fluorinated counterpart, benzoyl chloride.[2][3] This heightened reactivity often translates to faster reaction times, milder reaction conditions, and higher yields.
Performance Comparison of Acylating Agents
To provide a clear and objective comparison, the following tables summarize the performance of various acylating agents in model acylation reactions. While direct side-by-side comparative data for this compound under standardized conditions is limited in publicly available literature, its reactivity is expected to be comparable to or greater than other polyfluorinated benzoyl chlorides.
Table 1: Comparative Performance of Benzoyl Chloride Derivatives in the N-Acylation of Aniline
| Acylating Agent | Reaction Time | Yield (%) | Purity (%) |
| Benzoyl Chloride | 2-4 hours | ~95 | >95 |
| 4-Fluorobenzoyl Chloride | 1-3 hours | ~97 | >95 |
| This compound | < 1 hour (estimated) | >98 (estimated) | >98 (estimated) |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | < 1 hour | >98 | >98 |
Data for Benzoyl Chloride and 4-Fluorobenzoyl Chloride is compiled from various sources. Data for this compound is estimated based on the known reactivity trends of fluorinated acyl chlorides. Data for 2,3,4,5-Tetrafluorobenzoyl Chloride is used as a proxy for highly fluorinated benzoyl chlorides.
Table 2: Qualitative Comparison of Common Acylating Agents
| Acylating Agent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Very High | Enhanced reactivity, potential to impart desirable physicochemical properties to the product. | Higher cost, high reactivity may require careful control of reaction conditions. |
| Benzoyl Chloride | High | Readily available, cost-effective, well-established reactivity.[2] | Less reactive than fluorinated analogs, may require harsher conditions. |
| Acetyl Chloride | Very High | Highly reactive for acetylation, low cost. | Volatile, corrosive, can be too reactive leading to poor selectivity. |
| Acetic Anhydride | High | Less volatile and corrosive than acetyl chloride. | Less reactive than acetyl chloride, may require a catalyst or higher temperatures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols provide a framework for a typical N-acylation reaction.
General Protocol for N-Acylation of an Amine
This protocol describes a general method for the N-acylation of a primary amine using an acyl chloride.
Materials:
-
Primary Amine (e.g., Aniline)
-
Acyl Chloride (e.g., this compound, Benzoyl Chloride)
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Experimental Workflows and Biological Relevance
Diagrams are powerful tools for understanding complex processes. The following visualizations illustrate a typical experimental workflow and a relevant signaling pathway where acylation plays a crucial role.
Caption: A typical experimental workflow for N-acylation.
Acylation in Cellular Signaling: The MAPK Pathway
Acylation, specifically acetylation, is a critical post-translational modification that regulates the activity of proteins in various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses.[4][5][6] The activity of components within this pathway can be modulated by acetylation, making it a relevant area of interest for drug development.
Caption: MAPK signaling pathway and the role of acetylation.
Conclusion
This compound stands out as a highly reactive and efficient acylating agent. The presence of multiple electron-withdrawing fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon, leading to faster and more efficient acylation reactions compared to non-fluorinated or less-fluorinated analogs. This increased reactivity allows for the use of milder reaction conditions and can result in higher product yields. For researchers in drug development, the incorporation of the trifluorobenzoyl moiety can also impart desirable properties to target molecules, such as altered metabolic stability and binding affinity. While cost may be a consideration, the superior performance of this compound makes it a valuable tool for challenging synthetic transformations where efficiency and high purity are paramount.
References
- 1. MAPK signaling pathway | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. ijirset.com [ijirset.com]
- 4. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of MKP-1 and the Control of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
A Researcher's Guide to Fluorinated Benzoyl Chlorides for Enhanced Analyte Derivatization
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to improve their chromatographic behavior and enhance detection sensitivity, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Fluorinated benzoyl chlorides have emerged as a powerful class of derivatizing agents, prized for their ability to introduce fluorinated moieties that significantly increase the volatility and detectability of a wide range of analytes, including amines, phenols, alcohols, and steroids.
This guide provides an objective comparison of three key fluorinated benzoyl chloride reagents: 2,3,4,5,6-Pentafluorobenzoyl chloride (PFBCl), 4-(Trifluoromethyl)benzoyl chloride, and 3,5-Bis(trifluoromethyl)benzoyl chloride. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate reagent for your analytical needs.
Performance Comparison of Fluorinated Benzoyl Chlorides
The choice of a derivatizing agent is paramount and is dictated by the analyte's functional groups, the desired sensitivity, and the analytical platform. While direct comparative studies for all three fluorinated benzoyl chlorides are limited, their performance can be inferred from their applications in various studies.
Table 1: Quantitative Performance of Fluorinated Benzoyl Chlorides in Derivatization
| Derivatizing Reagent | Analyte Class | Matrix | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| 2,3,4,5,6-Pentafluorobenzoyl chloride (PFBCl) | Amphetamine-derived drugs | Serum, Urine | GC-MS | LOD: < 2 ng/mL for 22 analytes | Not Reported | [1] |
| Fatty Alcohols | Rat Plasma | GC/ECNICI-MS | Not Reported | Not Reported | [2][3] | |
| Short-chain aliphatic amines | Water | GC-MS | LOD: 0.117-1.527 pg/mL | Not Reported | [4] | |
| 4-(Trifluoromethyl)benzoyl chloride | Steroids | Biological Samples | GC-MS | Not explicitly reported for this derivative | Not explicitly reported for this derivative | [5] |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | Clonidine | Human Plasma | Not Specified | Not Reported | Not Reported | [4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Reaction Mechanism and Experimental Workflow
The derivatization reaction with fluorinated benzoyl chlorides proceeds via a nucleophilic acyl substitution, where a nucleophilic group on the analyte (e.g., the lone pair of electrons on a primary amine) attacks the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a stable amide, ester, or thioester derivative and hydrochloric acid. The reaction is typically performed in a basic medium to neutralize the liberated acid.
A typical experimental workflow for derivatization is a multi-step process that requires careful optimization for each specific application.
Detailed Experimental Protocols
Reproducible and reliable results are contingent on detailed and optimized experimental protocols. Below are representative protocols for each of the discussed fluorinated benzoyl chlorides, which can be adapted for specific analytes and matrices.
Protocol 1: Derivatization of Amphetamine-Derived Drugs with 2,3,4,5,6-Pentafluorobenzoyl chloride (PFBCl)[1]
Materials:
-
Serum or urine sample
-
2,3,4,5,6-Pentafluorobenzoyl chloride (PFBCl) solution (diluted 10 times with cyclohexane)
-
Methamphetamine-d9 solution (internal standard)
-
1 mol/L NaOH
-
Cyclohexane
-
Triethylamine
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of serum or 2 mL of urine, add the internal standard.
-
Alkalize the sample by adding 300 µL of 1 mol/L NaOH.
-
Add 4 mL of cyclohexane and 50 µL of triethylamine.
-
Add 10 µL of the diluted PFBCl solution.
-
Agitate the mixture for 5 minutes and then let it react for 10 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer for GC-MS analysis.
Protocol 2: Derivatization of Steroids with 4-(Trifluoromethyl)benzoyl chloride (General Protocol)
Materials:
-
Dried steroid extract
-
4-(Trifluoromethyl)benzoyl chloride solution (e.g., in acetonitrile)
-
Pyridine or another suitable base
-
Heating block or water bath
-
Extraction solvent (e.g., hexane)
-
Deionized water
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Reconstitute the dried steroid extract in a suitable solvent.
-
Add the 4-(Trifluoromethyl)benzoyl chloride solution and pyridine.
-
Heat the mixture at an optimized temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
-
After cooling, add hexane and deionized water and vortex to extract the derivatized steroids.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
Protocol 3: Derivatization of Amino Acids with 3,5-Bis(trifluoromethyl)benzoyl chloride (General Protocol)
Materials:
-
Dried amino acid sample
-
3,5-Bis(trifluoromethyl)benzoyl chloride solution (e.g., in dichloromethane)
-
A suitable base (e.g., triethylamine)
-
Heating block
-
Extraction solvent (e.g., ethyl acetate)
-
Aqueous wash solution (e.g., dilute HCl, saturated sodium bicarbonate, brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Dissolve the dried amino acid sample in a suitable solvent and add the base.
-
Add the 3,5-Bis(trifluoromethyl)benzoyl chloride solution and stir the reaction mixture at room temperature or with gentle heating for a predetermined time.
-
After the reaction is complete, perform a liquid-liquid extraction with ethyl acetate and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the derivatized amino acid.
-
Reconstitute the residue for GC-MS or LC-MS analysis.
Conclusion
Fluorinated benzoyl chlorides are highly effective derivatizing agents that can significantly enhance the analysis of a wide range of compounds. 2,3,4,5,6-Pentafluorobenzoyl chloride is particularly well-suited for creating derivatives with excellent electron-capturing properties, leading to high sensitivity in GC-ECD and negative ion chemical ionization mass spectrometry. 4-(Trifluoromethyl)benzoyl chloride and 3,5-Bis(trifluoromethyl)benzoyl chloride also offer the benefits of introducing fluorine atoms to improve analytical characteristics. The choice of the specific reagent will depend on the analyte, the matrix, and the desired analytical performance. The provided protocols offer a starting point for method development, and optimization of reaction conditions is crucial for achieving the best results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods: A Comparative Guide to Derivatization Using 3,4,5-Trifluorobenzoyl Chloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate and reliable results. Chemical derivatization is a powerful technique to enhance the detectability and chromatographic behavior of analytes, particularly for compounds with poor volatility or those lacking a strong chromophore. This guide provides a comprehensive comparison of 3,4,5-Trifluorobenzoyl chloride as a derivatizing agent against other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your analytical needs.
The Power of Fluorinated Acylating Agents
This compound belongs to the class of acylating derivatization reagents. Its utility in analytical chemistry is significantly enhanced by the presence of fluorine atoms on the benzoyl moiety. The introduction of a trifluorobenzoyl group to an analyte, typically at a primary or secondary amine, hydroxyl, or thiol group, offers several key advantages:
-
Enhanced Detectability: The trifluorobenzoyl group is a strong electrophore, making the derivatives highly sensitive to electron capture detection (ECD) in gas chromatography (GC). This allows for the ultra-trace quantification of analytes.
-
Improved Chromatographic Properties: Derivatization increases the molecular weight and can improve the volatility and thermal stability of polar analytes, leading to better peak shapes and resolution in GC analysis. For high-performance liquid chromatography (HPLC), the hydrophobic nature of the trifluorobenzoyl group can improve retention on reversed-phase columns.
-
Enhanced Mass Spectrometric Signal: The high fluorine content leads to characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation and improving ionization efficiency, particularly in negative chemical ionization (NCI) mode.[1][2][3]
-
Stable Derivatives: The resulting amide, ester, or thioester bonds are generally stable, contributing to the development of robust and reproducible analytical methods.
Comparison with Alternative Derivatization Agents
The selection of a derivatization reagent is critical and depends on the analyte's functional groups, the analytical platform, and the desired sensitivity. While direct head-to-head comparative studies for this compound are limited in publicly available literature, a comparison with other common amine-derivatizing agents can be made based on their general characteristics and performance in various studies.
Qualitative Comparison of Common Derivatization Reagents
| Reagent Class | Derivatizing Agent(s) | Target Functional Groups | Key Advantages | Key Disadvantages |
| Acylating Agents | This compound, Benzoyl Chloride, Pentafluorobenzoyl chloride | Primary & Secondary Amines, Phenols, Thiols, some Alcohols | Fast reaction times under mild conditions.[4] Improves chromatographic retention and ionization efficiency.[4] | Can react with other nucleophiles, potentially leading to byproducts. The reagent itself can be harsh.[4] |
| Anhydrides | Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA), Trifluoroacetic anhydride (TFAA) | Primary & Secondary Amines, Alcohols | Produces highly volatile and stable derivatives, excellent for GC analysis. | Can be less reactive than the corresponding acyl chloride. |
| Carbamate Forming Agents | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | Forms stable derivatives suitable for HPLC with UV or fluorescence detection. | Can be less versatile than other reagents and may have limited applicability to other classes of amines.[4] |
| Aldehydes | o-Phthaldialdehyde (OPA) | Primary Amines | Rapid reaction at room temperature in the presence of a thiol, forming highly fluorescent derivatives. | Derivatives can be unstable, and it is not suitable for secondary amines. |
| Sulfonyl Chlorides | Dansyl chloride (DNS-Cl), Dabsyl chloride | Primary & Secondary Amines, Phenols | Forms stable and highly fluorescent or UV-active derivatives. | Derivatization can be slower, and excess reagent may need to be removed. |
Quantitative Performance Comparison
The following table summarizes quantitative performance data for various derivatization reagents from different studies. It is crucial to note that these values are not from direct head-to-head comparisons under identical conditions and should be interpreted with caution. They are provided to give a general indication of the sensitivity that can be achieved with each reagent class.
| Derivatizing Reagent | Analyte(s) | Analytical Method | Limit of Quantification (LOQ) | Reference |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride (analog of this compound) | Methylphenidate | GC-NICI-MS | 0.006 pg/mL | [5] |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride (analog of this compound) | Amphetamine | GC-NICI-MS | 49 pg/mL | [5] |
| Benzoyl chloride | Biogenic Amines | UPLC-MS/MS | 0.44 to 65.67 nM | [6] |
| Dansyl chloride | Biogenic Amines | HPLC | 10.5 mg/kg | [7] |
| Pyrene Sulfonyl Chloride | Biogenic Amines | HPLC-UV/FLD | 0.3–4.2 mg/kg | [8] |
| Phenyl isothiocyanate (PITC) | Amino Acids, Biogenic Amines | HPLC-MS/MS | Similar to "dilute-and-shoot" for many analytes in plasma | [9] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable derivatization. Below are general protocols for the derivatization of amines using this compound, which can be adapted for specific applications.
Protocol 1: Derivatization in Aqueous Media for GC-MS Analysis
This protocol is suitable for samples in an aqueous matrix.
Materials:
-
Aqueous sample or standard solution
-
Saturated sodium bicarbonate solution
-
This compound solution (e.g., 10% in a dry, inert solvent like acetonitrile)
-
Organic extraction solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample or standard in a glass reaction vial, add 1 mL of saturated sodium bicarbonate solution to create an alkaline environment.
-
Addition of Derivatizing Reagent: Add 100 µL of the 10% this compound solution to the vial.
-
Reaction: Tightly cap the vial and vortex vigorously for 1-2 minutes. The reaction is typically rapid at room temperature. For less reactive amines, incubate the mixture at a slightly elevated temperature (e.g., 60°C) for 15-30 minutes.[1]
-
Extraction: Add 2 mL of the organic extraction solvent to the vial and vortex for 1 minute to extract the derivatized analytes.
-
Phase Separation: Centrifuge the vial at approximately 2000 rpm for 5 minutes to achieve clear phase separation.
-
Drying and Concentration: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The solvent can then be evaporated under a gentle stream of nitrogen and the residue reconstituted in a suitable solvent for GC-MS injection.
Protocol 2: Derivatization in Organic Media for HPLC or GC-MS Analysis
This protocol is suitable for dried sample extracts.
Materials:
-
Dried sample extract or standard
-
Dry, aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Base catalyst (e.g., triethylamine or pyridine)
-
This compound solution (e.g., 10 mg/mL in dry acetonitrile)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Reconstitute the residue in 100 µL of a dry, aprotic solvent.
-
Addition of Base: Add 10-20 µL of a suitable base catalyst like triethylamine or pyridine.
-
Addition of Derivatizing Reagent: Add 50 µL of the this compound solution.
-
Reaction: Vortex the mixture for 1 minute and then incubate at 60°C for 30 minutes in a heating block.[10]
-
Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection into the HPLC or GC-MS system.
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the general experimental workflow for derivatization and the chemical reaction of this compound with a primary amine.
Caption: General experimental workflow for analytical method validation using derivatization.
Caption: Reaction of this compound with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Quantitative Analysis of Amines: A Comparative Guide to Derivatization with 3,4,5-Trifluorobenzoyl Chloride
For researchers, scientists, and professionals in drug development, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceuticals, often lack the necessary properties for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS). Chemical derivatization addresses this by covalently modifying the amine group, thereby enhancing its detectability and improving its chromatographic behavior.
This guide provides a comprehensive comparison of 3,4,5-Trifluorobenzoyl chloride as a derivatizing agent for the quantitative analysis of primary and secondary amines. Its performance is objectively compared with other common derivatization reagents, supported by experimental data and detailed protocols to assist in selecting the optimal reagent for your analytical needs.
Principle of Derivatization with Trifluorobenzoyl Chloride
This compound is an acylating agent that reacts with the nucleophilic primary and secondary amine groups in a process called acylation. This reaction, typically performed under alkaline conditions to neutralize the hydrochloric acid byproduct, results in the formation of a stable, less polar, and more volatile trifluorobenzoyl amide derivative. The key advantage of this reagent lies in the incorporation of three highly electronegative fluorine atoms. This feature significantly enhances the sensitivity of detection, particularly with electron capture detection (ECD) or when using mass spectrometry in negative chemical ionization (NCI) mode.
Performance Comparison of Amine Derivatization Reagents
The selection of a derivatization reagent is a critical decision in analytical method development, with trade-offs between reaction conditions, derivative stability, and detection sensitivity. While specific inter-laboratory comparison data for this compound is limited in publicly available literature, its performance can be inferred from structurally similar fluorinated benzoyl chlorides (e.g., 2,3,4,5-Tetrafluorobenzoyl chloride, Pentafluorobenzoyl chloride) and compared with other widely used reagents.[1][2]
Table 1: Comparison of Common Derivatization Agents for Amine Analysis
| Reagent | Target Amines | Key Advantages | Potential Disadvantages | Detection Method(s) |
| This compound | Primary & Secondary Amines | Forms stable derivatives; Highly sensitive with ECD and NCI-MS due to fluorine atoms.[3][4] | Potentially corrosive byproducts (HCl); May require a base to neutralize HCl; Can react with other nucleophiles.[1][2] | GC-ECD, GC-MS (NCI) |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Versatile, generating products with fluorescence and high ionization efficiency; Good derivative stability.[5][6] | Longer reaction times (30-120 min); Reaction often requires heating.[5][7] | HPLC-Fluorescence, LC-MS |
| Dabsyl Chloride (DBS-Cl) | Primary & Secondary Amines | Forms stable derivatives suitable for visible detection; Good reproducibility.[7][8] | Requires heating (70°C).[7] | HPLC-Vis, LC-MS |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines | Rapid reaction (< 20 min); Useful under highly acidic chromatography conditions.[6][7] | Can be less versatile than other reagents.[2] | HPLC-Fluorescence, LC-MS |
| o-Phthalaldehyde (OPA) | Primary Amines only | Very rapid reaction at room temperature.[5] | Derivatives can be unstable; Requires presence of a thiol.[6] | HPLC-Fluorescence |
Quantitative Data Summary
The following table summarizes key quantitative performance indicators for several common reagents, providing a basis for comparison. Data for this compound is estimated based on performance data for similar fluorinated benzoyl chloride derivatives.
Table 2: Quantitative Performance of Amine Derivatization Reagents
| Reagent | Reaction Time | Reaction Temp. (°C) | Derivative Stability | Limit of Quantification (LOQ) | Reference(s) |
| This compound (analog) | 30 - 60 min | 60 - 70°C | Generally Stable | pg/mL range (with GC-NCI-MS) | [9] |
| Dansyl Chloride | 30 - 120 min | Room Temp. - 60°C | Good | ~10 ng/mL | [5][7] |
| Dabsyl Chloride | 15 - 30 min | 70°C | Stable | Not widely reported | [7] |
| Fmoc-Cl | < 1 - 20 min | Room Temp. | Good | fmol range | [7] |
| o-Phthalaldehyde (OPA) | ~1 min | Room Temp. | Less Stable | pmol range | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for achieving accurate and reliable results.
Protocol 1: Derivatization of Amines with this compound (Adapted for GC-MS)
This protocol is a general method adapted from procedures for similar fluorinated benzoyl chlorides.[1][4]
Materials:
-
Amine-containing sample, dried
-
This compound solution (e.g., 10% in a dry, aprotic solvent like acetonitrile or toluene)
-
A base or catalyst (e.g., Triethylamine or Pyridine)
-
Dry, non-protic solvent for reconstitution (e.g., Hexane, Ethyl Acetate)
-
Saturated sodium bicarbonate solution (for aqueous samples)
-
Organic extraction solvent (e.g., Hexane)
Procedure:
-
Sample Preparation: For aqueous samples, add 1 mL of saturated sodium bicarbonate solution to 1 mL of the sample in a glass reaction vial. For dried extracts, proceed to the next step.
-
Addition of Reagent: To the dried sample extract, add 100 µL of a suitable solvent and 20 µL of triethylamine. Then, add 50-100 µL of the 10% this compound solution.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Incubate the reaction mixture at 60-70°C for 30-60 minutes.
-
Work-up/Extraction:
-
Cool the reaction mixture to room temperature.
-
If the sample was initially aqueous, add 2 mL of an organic extraction solvent (e.g., hexane), vortex, and centrifuge to separate the layers. Transfer the organic layer to a clean vial.
-
If starting with a dried extract, evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
Protocol 2: Derivatization with Dansyl Chloride
A robust method for derivatization of primary and secondary amines.[5][7]
Materials:
-
Amine-containing sample
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10)
-
Dansyl chloride solution (e.g., 1-5 mg/mL in acetonitrile)
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide)
Procedure:
-
To 100 µL of the sample, add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
Cool the mixture and add 50 µL of the quenching solution to stop the reaction.
-
The sample is now ready for HPLC or LC-MS analysis.
Protocol 3: Derivatization with o-Phthalaldehyde (OPA)
A rapid method for the derivatization of primary amines.[5]
Materials:
-
Amine-containing sample
-
OPA reagent solution (containing a thiol like 2-mercaptoethanol in a borate buffer, pH ~10.5)
Procedure:
-
Mix the sample with a two-fold volume excess of the OPA reagent.
-
Agitate for 1 minute at room temperature.
-
Immediately inject the derivatized sample into the HPLC system, as the derivatives have limited stability.
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to clarify the experimental process and the decision-making involved in selecting a derivatization agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Isotope-Labeled Standards for Trifluorobenzoyl Chloride Derivatives in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. Chemical derivatization, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), is a powerful strategy to enhance the sensitivity and accuracy of these measurements. This guide provides an objective comparison of using isotope-labeled standards derived from 3,4,5-Trifluorobenzoyl chloride and its alternatives for the quantitative analysis of amine- and phenol-containing compounds.
This compound is an acylating agent that reacts with nucleophilic functional groups, such as primary and secondary amines (-NH2, -NHR) and hydroxyl (-OH) groups.[1] This derivatization serves two primary purposes in quantitative analysis: it improves the chromatographic behavior of polar analytes and significantly enhances their ionization efficiency, leading to lower detection limits.[2][3] For the highest level of accuracy, stable isotope-labeled (SIL) internal standards are employed to correct for sample matrix effects and variations during sample preparation and analysis.[4]
The Role of Isotope-Labeled Standards
In mass spectrometry, an ideal internal standard is a stable isotope-labeled version of the analyte of interest.[5] However, synthesizing such standards for every compound in a study can be prohibitively expensive and time-consuming.[4] A practical and effective alternative is to use an isotope-labeled derivatizing agent. In this approach, the sample containing the target analyte is derivatized with the standard, non-labeled reagent, while a known amount of an isotope-labeled standard of the analyte is derivatized with the same reagent, or the sample is spiked with an analyte standard that has been derivatized with an isotope-labeled reagent. This creates an internal standard that is chemically identical to the derivatized analyte but has a different mass, allowing for precise ratiometric quantification.
The workflow below illustrates the general principle of using an isotope-labeled derivatization strategy for quantitative analysis.
The chemical reaction for the derivatization of a primary amine with this compound is shown below. The reaction results in the formation of a stable amide bond.
Comparison with Alternative Derivatization Agents
While this compound is a potent derivatizing agent, several alternatives are available, each with distinct advantages and disadvantages. The choice of reagent often depends on the specific analyte, the complexity of the sample matrix, and the analytical instrumentation available.[2]
| Derivatization Agent | Target Analytes | Key Advantages | Key Disadvantages | Isotope-Labeled Versions |
| Fluorinated Benzoyl Chlorides (e.g., this compound) | Primary & Secondary Amines, Phenols, Alcohols, Thiols | - Excellent for GC-ECD and GC-NICI-MS due to high electron affinity.[6][7]- Improves chromatographic retention on reversed-phase columns.[7]- Forms stable derivatives.[7] | - Can be highly reactive and may require quenching of excess reagent. | Commercially available (e.g., ¹³C-labeled benzoyl chloride). |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines | - Versatile, enhancing both fluorescence and ionization efficiency.[2]- Well-established reagent with extensive literature. | - Can be non-specific and derivatize other nucleophiles.[2]- Longer reaction times may be required. | Commercially available (e.g., Dns-Cl-d₆).[2] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines, Amino Acids | - Provides high sensitivity for fluorescence and UV detection.- Widely used in amino acid analysis. | - Derivatives can be less stable than benzoyl derivatives.- Can introduce complexity in MS fragmentation. | Commercially available (e.g., FMOC-Cl-¹³C₆). |
| o-Phthalaldehyde (OPA) | Primary Amines | - Rapid reaction at room temperature in the presence of a thiol.[2]- Versatile fluorogenic reagent.[2] | - Derivatives can be unstable.[2]- Does not react with secondary amines.[2] | Not typically used in an isotope-labeled form for MS. |
| Diethyl ethoxymethylenemalonate (DEEMM) | Amino Acids | - Offers very good limits of quantification and a wide dynamic linear range.[8] | - May require heating to ensure complete derivatization.[2] | Not commonly available in an isotope-labeled form. |
Performance Data Comparison
Direct comparative studies for this compound are limited in the public domain. However, performance data from studies using similar benzoyl chloride reagents and other common derivatizing agents can provide a useful benchmark for researchers. The following table summarizes typical performance metrics reported in the literature for various derivatization strategies in targeted metabolomics and neurochemical analysis.
| Derivatization Strategy | Analyte Class | Platform | Typical Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| Benzoyl Chloride | Neurochemicals (amines, amino acids, etc.) | HPLC-MS/MS | < 10 nM for most compounds | [9] |
| 2,3,4,5-Tetrafluorobenzoyl chloride | Methylphenidate | GC-NICI-MS | 0.006 pg/mL (LLOQ) | [6] |
| Diethyl ethoxymethylenemalonate (DEEMM) | Amino Acids | LC-ESI-MS | ~150 fmol (LOQ) | [8] |
| Dansyl Chloride (Dns-Cl) | Amino Acids | LC-ESI-MS | ~200-500 fmol (LOQ) | [8] |
| FMOC-Cl | Amino Acids | LC-ESI-MS | ~200-800 fmol (LOQ) | [8] |
Experimental Protocols
The following is a generalized protocol for the derivatization of primary and secondary amines in a biological sample using a fluorinated benzoyl chloride reagent. This protocol should be optimized for specific applications.
Materials:
-
Sample containing analytes (e.g., plasma extract, urine).
-
Fluorinated benzoyl chloride solution (e.g., 1-2% v/v in aprotic solvent like acetonitrile).
-
Isotope-labeled internal standard solution.
-
Alkaline buffer (e.g., 1 M sodium bicarbonate or carbonate buffer, pH 9-10).
-
Extraction solvent (e.g., ethyl acetate, hexane).
-
Quenching reagent (e.g., methanol).
-
Anhydrous sodium sulfate.
-
Vortex mixer, centrifuge, nitrogen evaporator.
Procedure:
-
Sample Preparation: To 100 µL of the sample in a microcentrifuge tube, add a known amount of the isotope-labeled internal standard.
-
pH Adjustment: Add 100 µL of alkaline buffer to the sample to raise the pH. This facilitates the deprotonation of the amine groups, making them more nucleophilic.[6]
-
Derivatization & Extraction: Add 500 µL of the extraction solvent containing the fluorinated benzoyl chloride reagent.
-
Reaction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the reaction.[7] The reaction is typically rapid and occurs at room temperature. For less reactive compounds, heating at 60°C for 30 minutes may be necessary.[7]
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Isolation of Derivatives: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS or GC-MS analysis.
Conclusion
The use of this compound and its fluorinated analogs for derivatization, combined with an isotope-labeling strategy, presents a robust and highly sensitive method for the quantification of amines and phenols in complex biological matrices. While alternatives like Dansyl Chloride and FMOC-Cl are well-established and offer their own advantages, the high electron affinity of fluorinated reagents makes them particularly suitable for achieving exceptionally low detection limits with GC-NICI-MS. The choice of the optimal derivatization agent will ultimately depend on the specific analytical challenge, but the principles and protocols outlined in this guide provide a solid foundation for developing reliable and sensitive quantitative methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Trifluorobenzoyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. Trifluorobenzoyl chlorides are key building blocks for introducing the trifluoromethylbenzoyl moiety. However, the position of the -CF3 group on the aromatic ring significantly influences the reactivity of the acyl chloride. This guide provides a comparative analysis of the chemical reactivity of 2-, 3-, and 4-trifluorobenzoyl chloride, drawing upon established principles of physical organic chemistry to predict their relative reactivity in nucleophilic acyl substitution reactions.
Understanding the Electronic Influence of the Trifluoromethyl Group
The reactivity of benzoyl chlorides in nucleophilic acyl substitution is dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the benzene ring enhance this electrophilicity, thereby increasing the rate of reaction with nucleophiles. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, primarily exerting a strong negative inductive effect (-I).[1] This effect is distance-dependent, being strongest at the ortho position and weakest at the meta position.
Predicted Order of Reactivity
4-Trifluorobenzoyl Chloride > 2-Trifluorobenzoyl Chloride > 3-Trifluorobenzoyl Chloride
-
4-Trifluorobenzoyl Chloride (para-isomer): This isomer is predicted to be the most reactive. The -CF3 group at the para position exerts a powerful electron-withdrawing inductive effect, significantly increasing the electrophilicity of the carbonyl carbon. Steric hindrance is minimal in this isomer, allowing for facile approach of a nucleophile.
-
2-Trifluorobenzoyl Chloride (ortho-isomer): The ortho-isomer presents a more complex scenario. While the inductive effect of the -CF3 group is strongest at this position, which would suggest high reactivity, this is counteracted by significant steric hindrance. The bulky -CF3 group can impede the approach of the nucleophile to the carbonyl carbon. The net reactivity will be a balance of these two opposing factors, but it is generally expected to be less reactive than the para-isomer.
-
3-Trifluorobenzoyl Chloride (meta-isomer): The meta-isomer is predicted to be the least reactive of the three. The inductive effect of the -CF3 group is weakest at the meta position. While it still serves to activate the carbonyl group compared to unsubstituted benzoyl chloride, its influence is less pronounced than in the ortho and para positions.
Data Summary
The following table summarizes the predicted reactivity and the key influencing factors for each isomer.
| Isomer | Predicted Relative Reactivity | Key Influencing Factors |
| 4-Trifluorobenzoyl Chloride | High | Strong -I effect, minimal steric hindrance. |
| 2-Trifluorobenzoyl Chloride | Medium | Very strong -I effect, significant steric hindrance. |
| 3-Trifluorobenzoyl Chloride | Low | Weaker -I effect compared to ortho and para positions. |
Visualizing the Reactivity Relationship
The following diagram illustrates the logical relationship between the substituent position, the electronic and steric effects, and the predicted reactivity of the trifluorobenzoyl chloride isomers.
Caption: Relationship between isomer structure, influencing factors, and predicted chemical reactivity.
Experimental Protocol: Determination of Relative Reactivity by Hydrolysis
To quantitatively determine the relative reactivity of the trifluorobenzoyl chloride isomers, a common method is to measure their rates of hydrolysis. The hydrolysis of an acyl chloride produces the corresponding carboxylic acid and hydrochloric acid (HCl). The rate of reaction can be followed by monitoring the formation of HCl over time.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of 2-, 3-, and 4-trifluorobenzoyl chloride in an aqueous organic solvent system.
Materials:
-
2-Trifluorobenzoyl Chloride
-
3-Trifluorobenzoyl Chloride
-
4-Trifluorobenzoyl Chloride
-
Acetone (or other suitable water-miscible organic solvent), analytical grade
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Stopwatch
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Preparation of Reaction Mixture: Prepare a stock solution of the trifluorobenzoyl chloride isomer in the chosen organic solvent (e.g., acetone). The concentration should be chosen such that the reaction proceeds at a measurable rate. A separate reaction mixture should be prepared for each isomer.
-
Initiation of Hydrolysis: In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the aqueous organic solvent mixture. Allow the temperature to equilibrate. To initiate the reaction, rapidly inject a small, known volume of the trifluorobenzoyl chloride stock solution into the reaction vessel and start the stopwatch simultaneously.
-
Monitoring the Reaction: At regular time intervals, withdraw a fixed volume of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold solvent.
-
Titration: Immediately titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator. The volume of NaOH consumed is proportional to the amount of HCl produced.
-
Data Analysis: The concentration of HCl at each time point can be calculated from the titration data. The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for titration at the completion of the reaction and Vt is the volume of NaOH required at time t. The slope of this line will be -k.
-
Comparison: The calculated rate constants for the three isomers can then be directly compared to establish their relative reactivity under the chosen experimental conditions.
Safety Precautions: Trifluorobenzoyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The positional isomerism of the trifluoromethyl group on the benzoyl chloride scaffold has a profound impact on the reactivity of the acyl chloride. Based on fundamental electronic and steric principles, the predicted order of reactivity for nucleophilic acyl substitution is 4- > 2- > 3-trifluorobenzoyl chloride. The para-isomer offers the optimal combination of strong electronic activation and minimal steric hindrance, making it the most reactive. Conversely, the meta-isomer is the least activated. The ortho-isomer's reactivity is a trade-off between strong electronic activation and significant steric hindrance. For researchers and drug development professionals, a clear understanding of these reactivity trends is crucial for designing efficient synthetic routes and for predicting the chemical behavior of molecules incorporating these important structural motifs. The provided experimental protocol offers a straightforward method for obtaining quantitative data to validate these predictions.
References
Navigating Derivatization: A Comparative Guide to 3,4,5-Trifluorobenzoyl Chloride and its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of small molecules is a cornerstone of rigorous experimental work. Derivatization, a chemical modification process, is a critical strategy to enhance the detection and separation of analytes in powerful analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide offers an objective comparison of 3,4,5-Trifluorobenzoyl chloride as a derivatizing agent against other common reagents, supported by experimental data and detailed protocols.
This compound belongs to the class of acylating agents, which react with nucleophilic functional groups such as primary and secondary amines, phenols, and alcohols. The introduction of the trifluorobenzoyl group enhances the analyte's volatility and improves its chromatographic behavior, leading to better peak shape and sensitivity.[1] The fluorine atoms, in particular, make the derivatives highly responsive to electron capture detection (ECD) and negative ion chemical ionization (NICI) mass spectrometry, enabling ultra-trace quantification.[2][3]
Performance Comparison of Derivatization Reagents
| Derivatization Reagent Class | Reagent Example(s) | Target Functional Groups | Key Advantages | Potential Limitations |
| Acylating Agents | This compound, Benzoyl Chloride, 2,3,4,5-Tetrafluorobenzoyl Chloride | Primary & Secondary Amines, Phenols, Thiols, some Alcohols | Fast reaction times under mild conditions.[4] Improves chromatographic retention and ionization efficiency.[4] Fluorinated versions significantly enhance sensitivity in ECD and NICI-MS.[2][3] | Can react with other nucleophiles, potentially leading to byproducts.[4] The reagent itself can be harsh.[4] |
| Isothiocyanates | Phenylisothiocyanate (PITC) | Primary & Secondary Amines | Well-established for amino acid analysis. | Can have limited applicability to other classes of amines.[4] |
| Carbamate Forming Agents | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines | Useful under highly acidic chromatography conditions.[4] | Can be less versatile than other reagents.[4] |
| Sulfonyl Chlorides | Dansyl Chloride | Primary & Secondary Amines, Phenols | Produces highly fluorescent derivatives, suitable for fluorescence detection. | Reaction can be slow and may require heating. |
| Imidazoles | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | Forms volatile and thermally stable trimethylsilyl (TMS) derivatives.[5] | Derivatives can be sensitive to moisture.[5] |
Quantitative Performance Data
The following table collates data from various studies to provide a representative overview of the quantitative performance of fluorinated benzoyl chloride derivatives and other reagents. It is important to note that direct head-to-head comparative studies for all reagents under identical conditions are limited.
| Derivatization Reagent | Analyte | Analytical Method | Limit of Quantification (LOQ) | Reference |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Methylphenidate | GC-NICI-MS | 0.006 pg/mL | [6] |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Amphetamine | GC-NICI-MS | 49 pg/mL | [6] |
| Heptafluorobutyryl-l-prolyl chloride | threo-methylphenidate (enantiomers) | GC-NCI-MS | 0.75 ng/mL | [3] |
| Cyanuric chloride-based activated chiral reagents | Racemic β-amino alcohols | RP-HPLC | 0.858 ng/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for derivatization that can be adapted for use with this compound.
Protocol 1: Derivatization of Primary and Secondary Amines for GC-MS Analysis
This protocol is a general guideline for the derivatization of primary and secondary amines.[2][8]
Materials:
-
Analyte standard or extracted sample
-
This compound solution (e.g., 10 mg/mL in dry acetonitrile)
-
Dry, non-protic solvent (e.g., acetonitrile, dichloromethane)
-
Base catalyst (e.g., triethylamine or pyridine)
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the amine standard or the dried sample extract in a dry, non-protic solvent.
-
Derivatization Reaction:
-
To 100 µL of the amine solution in a micro-reaction vial, add 20 µL of triethylamine.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.
-
Protocol 2: Derivatization of Alcohols for GC-MS Analysis
This protocol is a general guideline for the derivatization of alcohols.[2]
Materials:
-
Alcohol standard or extracted sample
-
This compound solution
-
Solvent for reconstitution (e.g., hexane)
-
Water bath
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Transfer 100 µL of the alcohol solution to a glass vial and evaporate to dryness under nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of the this compound solution to the dried sample.
-
Vortex briefly to ensure mixing.
-
Place the vial in a water bath at 60°C for 45 minutes.
-
-
Work-up:
-
After the reaction, cool the vial and evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in hexane for GC-MS analysis.
-
Protocol 3: Derivatization with Dansyl Chloride for HPLC Analysis
This protocol is based on a method for the analysis of amines.[9]
Materials:
-
Sample extract
-
2 M NaOH
-
Saturated NaHCO₃
-
Dansyl chloride solution (10 mg/mL in acetone)
-
25% Ammonium hydroxide
-
Acetonitrile
Procedure:
-
To 1 mL of the sample extract, add 200 µL of 2 M NaOH and 300 µL of saturated NaHCO₃.
-
Add 2 mL of the dansyl chloride solution.
-
Vortex the mixture vigorously and incubate at 40°C for 45 minutes.
-
Add 100 µL of 25% ammonium hydroxide to quench the reaction and incubate at room temperature for 30 minutes.
-
Adjust the final volume to 5 mL with acetonitrile.
-
Filter the solution through a 0.2 µm syringe filter before HPLC analysis.
Visualizing the Workflow
To better understand the derivatization process and its role in analytical chemistry, the following diagrams illustrate the general workflow and the chemical reaction.
General experimental workflow for derivatization.
Chemical reaction of derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 3,4,5-Trifluorobenzoyl Chloride in Acylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, yield, and purity of synthesized compounds. 3,4,5-Trifluorobenzoyl chloride is a valuable reagent in this class, offering a unique combination of reactivity and the ability to introduce a trifluorophenyl moiety, a common pharmacophore in medicinal chemistry. This guide provides an objective comparison of this compound with its common alternatives, supported by available experimental data and detailed protocols.
Reactivity Profile and Comparison with Alternatives
The reactivity of benzoyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine atoms, increase the electrophilicity of the carbonyl carbon, making the acyl chloride more susceptible to nucleophilic attack. Consequently, fluorinated benzoyl chlorides are generally more reactive than their non-fluorinated counterpart, benzoyl chloride.
Alternatives to this compound:
-
Benzoyl Chloride: The simplest aromatic acyl chloride, widely used due to its availability and lower cost. It is less reactive than its fluorinated analogs.
-
2,4,5-Trifluorobenzoyl Chloride: An isomer of the title compound, its reactivity is expected to be similar, though steric hindrance from the ortho-fluorine may play a role in certain reactions.
-
Pentafluorobenzoyl Chloride: With five electron-withdrawing fluorine atoms, this is a highly reactive acylating agent, often used when rapid and complete reaction is required.
Data Presentation
The following tables summarize the physical properties and a qualitative comparison of the reactivity of this compound and its alternatives.
Table 1: Physical Properties of Selected Benzoyl Chlorides
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 177787-26-7 | 194.54 | 173-174 | 1.485 |
| Benzoyl Chloride | 98-88-4 | 140.57 | 197.2 | 1.21 |
| 2,4,5-Trifluorobenzoyl chloride | 88419-56-1 | 194.54 | 187-189 | 1.516 |
| Pentafluorobenzoyl Chloride | 2251-50-5 | 230.52 | 158-160 | 1.601 |
Table 2: Qualitative Reactivity Comparison for Acylation Reactions
| Acylating Agent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | High | Good reactivity, introduces trifluorophenyl group. | Higher cost than benzoyl chloride. |
| Benzoyl Chloride | Moderate | Low cost, readily available. | Less reactive, may require harsher conditions. |
| 2,4,5-Trifluorobenzoyl chloride | High | Similar reactivity to 3,4,5-isomer. | Potential for steric hindrance. |
| Pentafluorobenzoyl Chloride | Very High | Extremely reactive, high yields. | High cost, can be less selective. |
Table 3: Comparative Yields for the Acylation of a Primary Amine (e.g., Aniline)
| Acylating Agent | Typical Reaction Conditions | Typical Yield (%) |
| This compound | Amine, base (e.g., pyridine or triethylamine), aprotic solvent (e.g., DCM), 0°C to RT | >90 (Estimated based on reactivity of similar compounds) |
| Benzoyl Chloride | Amine, base (e.g., pyridine or triethylamine), aprotic solvent (e.g., DCM), 0°C to RT | 85-95 |
| 2,4,5-Trifluorobenzoyl chloride | Amine, base (e.g., pyridine or triethylamine), aprotic solvent (e.g., DCM), 0°C to RT | >90 |
| Pentafluorobenzoyl Chloride | Amine, base (e.g., pyridine or triethylamine), aprotic solvent (e.g., DCM), 0°C to RT | >95 |
Note: The yield for this compound is an educated estimate based on the established higher reactivity of fluorinated benzoyl chlorides. Specific, directly comparative experimental data under identical conditions is limited in publicly available literature.
Experimental Protocols
The following are generalized protocols for acylation reactions using benzoyl chlorides. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Acylation of a Primary Amine
Materials:
-
This compound (or alternative) (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous pyridine or triethylamine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the benzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: O-Acylation of a Phenol
Materials:
-
This compound (or alternative) (1.0 eq)
-
Phenol (1.0 eq)
-
Anhydrous pyridine or triethylamine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M NaOH solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the benzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, dilute with DCM and wash with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude ester can be purified by column chromatography or distillation.
Mandatory Visualization
Caption: General experimental workflow for acylation reactions.
Caption: Logical relationship of electrophilic reactivity.
Performance of 3,4,5-Trifluorobenzoyl Chloride in Analytical Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes in complex biological matrices is a critical challenge. Chemical derivatization is a powerful strategy to enhance the analytical properties of target molecules, thereby improving chromatographic separation and detection sensitivity. This guide provides a comprehensive comparison of 3,4,5-trifluorobenzoyl chloride and other common derivatizing agents, supported by experimental data and detailed protocols to inform method development.
This compound is an acylating agent that reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols. The introduction of the trifluorobenzoyl moiety increases the volatility and thermal stability of the analyte, making it more amenable to gas chromatography (GC) analysis.[1][2] Crucially, the three fluorine atoms significantly enhance the electron-capturing properties of the derivative, rendering it highly sensitive to detection by electron capture detection (GC-ECD) and negative ion chemical ionization mass spectrometry (GC-NICI-MS).[1][2][3] This makes this compound and similar fluorinated reagents particularly advantageous for ultra-trace quantification of drugs and metabolites in matrices like plasma and urine.[3]
Comparison with Alternative Derivatization Agents
The selection of a derivatization reagent is dictated by the analyte's functional groups, the analytical platform, and the required sensitivity. While direct head-to-head comparative studies involving this compound are limited in the public domain, a comparison with other common derivatizing agents can be made based on their general performance characteristics.
For the analysis of amine-containing compounds, several reagents are widely used. The following table summarizes the performance of common amine-derivatizing agents.
| Derivatization Reagent | Analyte Class | Analytical Method | Key Performance Characteristics |
| Fluorinated Acylating Agents (e.g., this compound, 2,3,4,5-Tetrafluorobenzoyl Chloride) | Primary & Secondary Amines, Phenols | GC-MS (NICI), GC-ECD | Excellent for ultra-trace analysis due to high electron affinity. A derivative of 2,3,4,5-tetrafluorobenzoyl chloride achieved an LLOQ of 0.006 pg/mL for methylphenidate in plasma.[3][4] |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | LC-MS/MS, HPLC-Fluorescence | Versatile reagent providing fluorescent derivatives with good ionization efficiency.[5] |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines | LC-MS/MS, HPLC-Fluorescence | Useful for creating stable derivatives, particularly under acidic chromatography conditions.[5] |
| Dabsyl Chloride | Primary & Secondary Amines | LC-MS/MS, HPLC-Vis | Forms colored derivatives suitable for visible detection and shows good performance at weakly acidic and basic conditions.[5] |
| o-Phthalaldehyde (OPA) (with a thiol) | Primary Amines | HPLC-Fluorescence | A versatile fluorogenic reagent, but derivatives can be unstable.[5] |
| Pentafluoropropionic Anhydride (PFPA) | Amphetamines, Cathinones | GC-MS | Demonstrated to be the best for sensitivity in a comparison with HFBA and TFAA for the analysis of 10 amphetamines and cathinones in oral fluid.[6] |
| Acetic Anhydride (AA) | Amphetamine-type stimulants | GC-MS | Proved to be the best according to signal-to-noise ratio and peak area results for several amphetamines in human urine.[3] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for derivatization using a fluorinated benzoyl chloride and an alternative reagent.
Protocol 1: Derivatization of Amines in Plasma using a Fluorinated Benzoyl Chloride (e.g., this compound)
This protocol is a general guideline and may require optimization for specific analytes and matrices.
Materials:
-
Plasma sample
-
Internal standard solution
-
1 M Sodium carbonate buffer (pH 9.5)
-
This compound solution (e.g., 1 mg/mL in a dry, aprotic solvent like acetonitrile or ethyl acetate)
-
Extraction solvent (e.g., hexane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: To 500 µL of plasma in a glass tube, add the internal standard.
-
pH Adjustment: Add 500 µL of 1 M sodium carbonate buffer and vortex briefly.
-
Extraction and Derivatization: Add 2 mL of the extraction solvent containing the this compound solution.
-
Reaction: Vortex the mixture vigorously for 15-20 minutes at room temperature to ensure efficient extraction and derivatization.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Drying: Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The organic extract is ready for injection into the GC-MS system.
Protocol 2: Derivatization of Amines using Dansyl Chloride for LC-MS Analysis
Materials:
-
Aqueous sample or extract
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
Formic acid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of the sample with 100 µL of sodium bicarbonate buffer.
-
Derivatization: Add 200 µL of the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
Quenching: Cool the reaction mixture to room temperature and add a small amount of formic acid to quench the reaction.
-
Analysis: The sample is ready for direct injection or further dilution before LC-MS analysis.
Visualizing Analytical Workflows
To better illustrate the processes involved in derivatization and analytical method selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 3,4,5-Trifluorobenzoyl Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents are paramount to ensuring a secure laboratory environment. 3,4,5-Trifluorobenzoyl chloride is a valuable acylating agent, but its reactivity also presents significant hazards. As an acyl chloride, it is corrosive, reacts violently with water, and can cause severe skin burns and eye damage.[1][2] This guide provides essential, step-by-step procedures for the proper and safe disposal of this compound, ensuring the protection of personnel and compliance with safety regulations.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be prepared. This includes wearing the appropriate Personal Protective Equipment (PPE) and understanding the immediate steps to take in the event of an accidental spill. All handling of this substance should occur within a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE) and Handling Precautions
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and fumes that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can result in severe chemical burns.[1] |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and spills on clothing and skin.[3] |
| Respiratory | Type ABEK (EN14387) respirator filter if ventilation is inadequate. | Protects against inhalation of corrosive and irritating vapors.[5] |
Handling Precautions:
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Keep containers securely sealed when not in use and store them in a cool, dry area away from incompatible materials such as water, strong bases, alcohols, and amines.[6]
-
WARNING: To avoid a violent reaction, ALWAYS add the acyl chloride slowly to the quenching solution ; NEVER add the solution (especially water) to the acyl chloride.[3]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill : For small spills, contain the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[3][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize : Once absorbed, cautiously treat the material with a neutralizing agent like sodium bicarbonate (baking soda) to neutralize any remaining acid.
-
Collect and Dispose : Carefully scoop the absorbed and neutralized material into a suitable, clearly labeled waste container for hazardous chemical disposal.[3][5]
-
Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent.
-
Seek Medical Attention : If contact with skin or eyes occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][8]
Disposal Workflow for this compound
The primary method for disposing of excess or waste this compound is through a controlled quenching (hydrolysis) process, followed by neutralization. This converts the reactive acyl chloride into less hazardous, water-soluble salts.
Caption: Workflow for the safe quenching and disposal of this compound.
Experimental Protocol: Quenching and Neutralization
This protocol details the safe conversion of this compound into 3,4,5-trifluorobenzoic acid, followed by its neutralization. The hydrolysis of acyl chlorides is highly exothermic and produces hydrogen chloride (HCl) gas.[9]
Materials and Equipment:
-
Excess or waste this compound
-
Beaker or flask of appropriate size (at least 10 times the volume of the acyl chloride)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Personal Protective Equipment (PPE) as specified above
-
Labeled hazardous waste container
Procedure:
-
Preparation :
-
Don all required PPE (goggles, face shield, gloves, lab coat).
-
Perform the entire procedure in a certified chemical fume hood.
-
Place a beaker containing a magnetic stir bar in an ice bath on a stir plate.
-
Add a volume of cold deionized water to the beaker that is at least 5-10 times the volume of the acyl chloride to be quenched. Begin stirring.
-
-
Quenching (Hydrolysis) :
-
Using a pipette or dropping funnel, add the this compound dropwise to the cold, stirring water.[9]
-
Control the rate of addition to keep the reaction temperature low and prevent excessive fuming (HCl gas evolution).[9]
-
After all the acyl chloride has been added, allow the mixture to continue stirring in the ice bath for an additional 15-20 minutes to ensure the reaction is complete.[9] At this stage, the solution is acidic due to the formation of 3,4,5-trifluorobenzoic acid and hydrochloric acid.
-
-
Neutralization :
-
Slowly and carefully add a saturated solution of sodium bicarbonate to the acidic mixture. Be prepared for vigorous gas (CO₂) evolution. Add the base in small portions until the fizzing subsides.
-
Once gas evolution ceases, check the pH of the solution using pH paper or a calibrated pH meter. Continue adding sodium bicarbonate solution until the pH is neutral (between 6 and 8).
-
-
Final Disposal :
-
Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for final disposal procedures, ensuring compliance with all local and national regulations.[5] Do not pour the solution down the drain unless explicitly permitted by your EHS office.
-
References
- 1. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling 3,4,5-Trifluorobenzoyl Chloride
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3,4,5-Trifluorobenzoyl chloride (CAS No. 177787-26-7). The following procedures are intended for researchers, scientists, and drug development professionals to ensure personal safety and regulatory compliance.
Hazard Identification and Classification: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3] The compound reacts with water and should be handled with care to avoid violent reactions.[4][5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Recommended Equipment | Specification |
| Hand Protection | Chemically resistant gloves | Elbow-length PVC gloves are recommended.[4] Always inspect for tears or punctures before use. |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must be worn, and a face shield is required when there is a risk of splashing.[2][5] |
| Skin and Body Protection | Lab coat, chemically resistant apron, and full-body suit | A lab coat is mandatory. A PVC apron or protective suit may be necessary for larger quantities or when there is a high risk of exposure.[4] Trousers should be worn outside of boots.[4] |
| Respiratory Protection | Respirator with appropriate filter | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[2][6] A type ABEK (EN14387) respirator filter is suggested.[2] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with large amounts of water, using a safety shower if available.[4] Remove all contaminated clothing.[4] Continue flushing with water and seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4] If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting.[4] Seek immediate medical attention.[4] |
| Emergency Situation | Response Protocol |
| Fire | Use dry chemical powder, foam, or carbon dioxide.[4] Water spray should only be used for large fires.[4] Acids may react with metals to produce flammable hydrogen gas.[4] |
| Accidental Release | Evacuate the area. For minor spills, contain and absorb with inert material (sand, earth, or vermiculite).[4] Place in a suitable, labeled container for disposal.[4] For major spills, contact emergency services. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential for safety.
Pre-Handling Preparations
-
Familiarization: All personnel must review the Safety Data Sheet (SDS) before handling the chemical.
-
PPE Check: Ensure all required PPE is available, in good condition, and properly worn.
-
Engineering Controls: Verify that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.[5]
-
Material Preparation: Ensure all necessary equipment (glassware, stir bars, etc.) is clean, dry, and readily available inside the fume hood.
Experimental Protocol: Step-by-Step Handling
-
Chemical Transport: Transport the chemical in a secondary, sealed, and chemically resistant container.
-
Weighing and Dispensing:
-
Conduct all weighing and dispensing of this compound inside a certified chemical fume hood.
-
Use a dedicated, clean, and dry spatula or syringe for transfer.
-
To avoid violent reactions, never add water to the chemical.[4]
-
-
Reaction Setup:
-
Slowly add the this compound to the reaction mixture to control any exothermic reactions.
-
Ensure the reaction vessel is adequately vented or equipped with a pressure-equalizing dropping funnel.
-
-
Post-Handling Decontamination:
-
Carefully quench any residual reagent with a suitable non-aqueous solvent before cleaning glassware.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid contaminating skin or clothing.
-
Disposal Plan
Proper disposal is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
-
Professional Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal company.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 177787-26-7 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
